Product packaging for Imipramine N-oxide(Cat. No.:CAS No. 6829-98-7)

Imipramine N-oxide

Cat. No.: B017289
CAS No.: 6829-98-7
M. Wt: 296.4 g/mol
InChI Key: QZIQORUGXBPDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imipramine oxide is a dibenzooxazepine.
IMIPRAMINOXIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O B017289 Imipramine N-oxide CAS No. 6829-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11H,7,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQORUGXBPDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19864-71-2 (hydrochloride), 20438-98-6 (hydrochloride salt/solvate)
Record name Imipraminoxide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40218445
Record name Imipraminoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6829-98-7
Record name Imipramine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6829-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imipraminoxide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imipramine oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13782
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imipraminoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imipraminoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIPRAMINOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MKS280XJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Imipramine N-oxide: A Comprehensive Technical Guide on its Role as a Metabolite of Imipramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine, a cornerstone tricyclic antidepressant, undergoes extensive metabolism, leading to the formation of various derivatives with distinct pharmacological profiles. Among these, Imipramine N-oxide emerges as a significant metabolite, primarily formed through the action of Flavin-containing monooxygenases. This technical guide provides an in-depth exploration of this compound, covering its metabolic formation, pharmacokinetic profile, and analytical determination. The document delves into detailed experimental protocols for its quantification and the enzymatic assays to study its formation kinetics. Furthermore, it elucidates the metabolic and signaling pathways associated with imipramine and its N-oxide metabolite through comprehensive diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, drug metabolism, and new drug development, offering a consolidated repository of technical information on this important metabolite.

Introduction

Imipramine is a tertiary amine tricyclic antidepressant that has been widely used in the treatment of major depressive disorder and other psychiatric conditions. Its therapeutic effects are primarily attributed to the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft. The metabolism of imipramine is complex, involving N-demethylation, hydroxylation, and N-oxidation, leading to a variety of active and inactive metabolites. This compound is one such metabolite, formed by the N-oxidation of the tertiary amine group of imipramine[1][2]. This metabolite has been a subject of interest due to its potential role as a prodrug of imipramine and its reportedly different side-effect profile[3][4][5]. Understanding the formation, fate, and activity of this compound is crucial for a comprehensive understanding of the pharmacology of imipramine.

Metabolic Formation of this compound

The primary pathway for the formation of this compound from imipramine is through N-oxidation, a reaction catalyzed by Flavin-containing monooxygenases (FMOs). While cytochrome P450 (CYP) enzymes are responsible for the N-demethylation and hydroxylation of imipramine, FMOs are the key enzymes in its N-oxidation. FMOs are present in various tissues, including the liver and the brain, suggesting that the formation of this compound can occur at different sites within the body.

The metabolic conversion of imipramine to its various metabolites, including this compound, is depicted in the following diagram:

Metabolic Pathway of Imipramine Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine CYP2C19, CYP1A2, CYP3A4 2-Hydroxyimipramine 2-Hydroxyimipramine Imipramine->2-Hydroxyimipramine CYP2D6 Imipramine_N_oxide This compound Imipramine->Imipramine_N_oxide FMO Imipramine_Glucuronide Imipramine N-glucuronide Imipramine->Imipramine_Glucuronide UGT1A4 Imipramine_N_oxide->Imipramine In vivo reduction

Metabolic conversion of Imipramine to its major metabolites.

Quantitative Data

The pharmacokinetic parameters of imipramine and its primary active metabolite, desipramine, have been extensively studied. However, there is limited quantitative data available for this compound in humans.

Table 1: Pharmacokinetic Parameters of Imipramine and its Metabolites in Humans

ParameterImipramineDesipramineThis compound
Half-life (t½) 6-20 hours12-24 hours1.8 hours (IV)
Clearance (CL) 0.8-1.5 L/min~0.6 L/kg/hrData not available
Volume of Distribution (Vd) 650-1100 LData not availableData not available
Protein Binding 60-96%Data not availableData not available

Table 2: In Vitro Enzyme Kinetics of Imipramine Metabolism in Rat Thoracic Aortic Endothelial Cells

Metabolic PathwayApparent Km (µmol/L)Apparent Vmax (nmol/mg protein/min)Intrinsic Clearance (Vmax/Km)
N-oxidation (to this compound) 27.3 ± 4.50.08 ± 0.012.93
N-demethylation (to Desipramine) 76.5 ± 11.20.04 ± 0.010.52
Data adapted from a study on rat thoracic aortic endothelial cells, which showed a higher intrinsic clearance for N-oxidation compared to N-demethylation in this specific cell type.

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC with Electrochemical Detection

This protocol is adapted from a validated method for the simultaneous determination of imipramine, its metabolites, and this compound.

A. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of plasma, add an internal standard solution.

  • Alkalinize the plasma sample with a suitable buffer (e.g., sodium borate buffer, pH 9.0).

  • Add 5 mL of an extraction solvent mixture (e.g., diethyl ether/2-propanol, 90:10 v/v).

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Back-extract the analytes into 0.5 mL of 0.1 M phosphoric acid by vortexing for 1 minute and centrifuging.

  • Inject an aliquot of the aqueous phase into the HPLC system.

B. HPLC Conditions

ParameterCondition
Column Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Isocratic mixture of acetonitrile and a buffer (e.g., 0.1 M sodium phosphate buffer with an ion-pairing agent, pH adjusted)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection Electrochemical detector with a glassy carbon electrode
Potential +0.85 V vs. Ag/AgCl reference electrode

C. Validation Parameters

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability according to standard bioanalytical method validation guidelines. For this compound, a reported LOD is around 1.0 µg/L in plasma.

Workflow for HPLC Quantification of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis Plasma_Sample Plasma Sample (0.5 mL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Alkalinize Alkalinize Add_IS->Alkalinize Extraction Liquid-Liquid Extraction Alkalinize->Extraction Back_Extraction Back-Extraction Extraction->Back_Extraction Injection Inject into HPLC Back_Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Electrochemical Detection Separation->Detection Quantification Quantification Detection->Quantification Data Analysis

HPLC quantification workflow for this compound.
In Vitro Assay for Imipramine N-oxidation Kinetics

This protocol is a general guideline for determining the enzyme kinetics of this compound formation in liver microsomes.

A. Incubation

  • Prepare an incubation mixture containing:

    • Liver microsomes (e.g., human or rat)

    • Imipramine (at various concentrations)

    • NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH generating system.

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

B. Sample Analysis

  • Centrifuge the terminated reaction mixture to precipitate proteins.

  • Analyze the supernatant for the formation of this compound using a validated analytical method, such as LC-MS/MS.

C. Data Analysis

  • Plot the rate of this compound formation against the substrate (imipramine) concentration.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

In Vitro Imipramine N-oxidation Kinetics Assay Microsomes Liver Microsomes Incubation Incubation at 37°C Microsomes->Incubation Imipramine Imipramine (Substrate) Imipramine->Incubation NADPH_System NADPH Generating System NADPH_System->Incubation Termination Reaction Termination Incubation->Termination Analysis LC-MS/MS Analysis Termination->Analysis Kinetics Determine Km and Vmax Analysis->Kinetics

Workflow for in vitro kinetics assay of Imipramine N-oxidation.

Signaling Pathway

The primary therapeutic action of imipramine is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This leads to an increase in the synaptic concentrations of serotonin and norepinephrine, respectively, which is believed to underlie its antidepressant effects. This compound is considered a prodrug, meaning it is largely inactive itself but is converted in the body to the active parent drug, imipramine. The in vivo reduction of this compound back to imipramine allows it to contribute to the overall therapeutic effect.

The following diagram illustrates the proposed mechanism of action, incorporating the prodrug role of this compound.

Signaling Pathway of Imipramine and this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Imipramine_N_oxide This compound (Prodrug) Imipramine Imipramine (Active) Imipramine_N_oxide->Imipramine In vivo reduction SERT SERT Imipramine->SERT Inhibits NET NET Imipramine->NET Inhibits Serotonin_vesicle Serotonin Vesicle Synaptic_Cleft_Serotonin Increased Serotonin Serotonin_vesicle->Synaptic_Cleft_Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Synaptic_Cleft_Norepinephrine Increased Norepinephrine Norepinephrine_vesicle->Synaptic_Cleft_Norepinephrine Release Serotonin_reuptake Serotonin_reuptake->SERT Norepinephrine_reuptake Norepinephrine_reuptake->NET Synaptic_Cleft_Serotonin->Serotonin_reuptake Serotonin_Receptor Serotonin Receptor Synaptic_Cleft_Serotonin->Serotonin_Receptor Synaptic_Cleft_Norepinephrine->Norepinephrine_reuptake Norepinephrine_Receptor Norepinephrine Receptor Synaptic_Cleft_Norepinephrine->Norepinephrine_Receptor Downstream_Signaling Downstream Signaling (Therapeutic Effect) Serotonin_Receptor->Downstream_Signaling Norepinephrine_Receptor->Downstream_Signaling

Prodrug action of this compound and subsequent signaling.

Conclusion

This compound is a notable metabolite of imipramine, formed via FMO-catalyzed N-oxidation. While it exhibits a shorter half-life than its parent compound, its main pharmacological relevance appears to be its role as a prodrug, undergoing in vivo reduction back to imipramine. This contributes to the overall therapeutic effect of imipramine by sustaining the levels of the active drug. The analytical methods detailed in this guide provide a framework for the accurate quantification of this compound in biological matrices, which is essential for further pharmacokinetic and pharmacodynamic studies. A deeper understanding of the metabolic pathways and the interplay between imipramine and its metabolites, including the N-oxide, is critical for optimizing therapeutic strategies and for the development of new antidepressants with improved efficacy and safety profiles.

References

The Role of Flavin-Containing Monooxygenase (FMO) Enzymes in Imipramine N-oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of flavin-containing monooxygenase (FMO) enzymes in the N-oxidation of the tricyclic antidepressant, imipramine. It consolidates key quantitative data, details relevant experimental protocols, and presents visual representations of the metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug metabolism and development, offering insights into a crucial, non-cytochrome P450 metabolic pathway for a widely used therapeutic agent.

Introduction

Imipramine, a tertiary amine tricyclic antidepressant, undergoes extensive metabolism in the body. While the N-demethylation pathway, mediated by cytochrome P450 (CYP) enzymes, is a well-characterized route leading to the active metabolite desipramine, the N-oxidation of imipramine to form imipramine N-oxide is primarily catalyzed by a different class of enzymes: the flavin-containing monooxygenases (FMOs).[1][2][3] FMOs are a family of NADPH-dependent enzymes located in the endoplasmic reticulum of various tissues, including the liver and brain, that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics.[3][4] Understanding the contribution of FMOs to imipramine metabolism is critical for a complete picture of its pharmacokinetics and potential drug-drug interactions. This guide will explore the biochemical basis of FMO-mediated imipramine N-oxidation, present quantitative kinetic data, and provide detailed experimental methodologies for its study.

Imipramine Metabolism: FMO vs. CYP Pathways

The metabolism of imipramine proceeds via two main pathways: N-demethylation and N-oxidation.

  • N-demethylation: This pathway is predominantly catalyzed by CYP isoenzymes, particularly CYP1A2, CYP3A4, and CYP2C19, leading to the formation of desipramine.

  • N-oxidation: This pathway is primarily mediated by FMO enzymes, resulting in the formation of this compound. This reaction is mechanistically distinct from CYP-mediated oxidation and is not significantly affected by common CYP inhibitors.

The relative contribution of each pathway can be influenced by factors such as tissue type, species, and pH. For instance, FMO-mediated N-oxidation is notably sensitive to pH, with optimal activity observed at a more alkaline pH (around 8.5).

Signaling Pathway Diagram

Imipramine_Metabolism cluster_FMO FMO Pathway cluster_CYP CYP450 Pathway Imipramine Imipramine FMO FMO Enzymes Imipramine->FMO CYP CYP450 Enzymes (e.g., CYP1A2, 3A4, 2C19) Imipramine->CYP Imipramine_N_Oxide This compound Desipramine Desipramine FMO->Imipramine_N_Oxide NADP NADP+ FMO->NADP H2O H2O FMO->H2O NADPH NADPH NADPH->FMO O2 O2 O2->FMO CYP->Desipramine Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Microsome_Prep Microsome Preparation Protein_Quant Protein Quantification Microsome_Prep->Protein_Quant Reaction_Setup Reaction Setup (Microsomes, Buffer, Imipramine) Protein_Quant->Reaction_Setup Pre_incubation Pre-incubation (37°C) Reaction_Setup->Pre_incubation Reaction_Start Start Reaction (add NADPH) Pre_incubation->Reaction_Start Incubation Incubation (37°C) Reaction_Start->Incubation Reaction_Stop Stop Reaction (Acetonitrile/NaOH) Incubation->Reaction_Stop Extraction Extraction of Metabolites Reaction_Stop->Extraction HPLC_Analysis HPLC-UV Analysis Extraction->HPLC_Analysis Data_Analysis Data Analysis (Kinetics) HPLC_Analysis->Data_Analysis Logical_Relationships cluster_differentiation Differentiating Enzyme Activity Start Hypothesis: FMO metabolizes Imipramine to this compound Experiment Incubate Imipramine with microsomes and NADPH Start->Experiment Observation Observe formation of This compound Experiment->Observation Inhibitor_Study Inhibitor Studies Observation->Inhibitor_Study Heat_Inactivation Heat Inactivation Observation->Heat_Inactivation Antibody_Inhibition Antibody Inhibition Observation->Antibody_Inhibition Methimazole Add Methimazole (FMO inhibitor) Inhibitor_Study->Methimazole CYP_Inhibitor Add CYP Inhibitor (e.g., Ketoconazole) Inhibitor_Study->CYP_Inhibitor Heat_45C Heat to 45-50°C Heat_Inactivation->Heat_45C Anti_FMO Add Anti-FMO Antibody Antibody_Inhibition->Anti_FMO Result_FMO N-Oxide formation is inhibited Methimazole->Result_FMO Result_CYP N-Oxide formation is NOT inhibited CYP_Inhibitor->Result_CYP Result_Heat N-Oxide formation is inhibited Heat_45C->Result_Heat Result_Antibody N-Oxide formation is inhibited Anti_FMO->Result_Antibody Conclusion Conclusion: FMO is responsible for Imipramine N-Oxidation Result_FMO->Conclusion Result_CYP->Conclusion Result_Heat->Conclusion Result_Antibody->Conclusion

References

Imipramine N-oxide as a Prodrug of Imipramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imipramine N-oxide, a metabolite of the tricyclic antidepressant imipramine, functions as a prodrug, undergoing in vivo reduction to the pharmacologically active parent compound, imipramine. This bioconversion is a critical aspect of its pharmacokinetic profile and therapeutic action. This technical guide provides an in-depth analysis of the evidence supporting the prodrug nature of this compound, including quantitative data from preclinical studies, detailed experimental methodologies, and a depiction of the metabolic pathways involved.

The Prodrug Concept: this compound and Imipramine

A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. This compound fits this definition as it is converted to imipramine, which then exerts its therapeutic effects through the inhibition of serotonin and norepinephrine reuptake in the brain. The metabolic interconversion between imipramine and this compound is a two-way process, with imipramine being oxidized to this compound and the N-oxide being subsequently reduced back to imipramine.

Quantitative Analysis of In Vivo Conversion

Preclinical studies in rats have demonstrated the in vivo conversion of this compound to imipramine. Following administration of this compound, both the prodrug and the active parent drug, along with its primary active metabolite desipramine, are detected in the bloodstream and brain tissue.

Table 1: Pharmacokinetic Parameters Following Intramuscular Administration of this compound in Rats [1]

ParameterTissueValue
Peak Concentration Time (Tmax) of this compoundBlood and Brain45 minutes
Predominant MetaboliteBlood Cells and BrainImipramine
Higher Concentration MetabolitePlasmaDesipramine

Note: This table summarizes qualitative and semi-quantitative findings from the available literature. A full pharmacokinetic profile with specific concentration-time data was not available.

Metabolic Pathways

The metabolism of imipramine and the subsequent reduction of its N-oxide metabolite involve several enzymatic and non-enzymatic processes.

Oxidation of Imipramine to this compound

The formation of this compound from imipramine is primarily catalyzed by Flavin-containing monooxygenases (FMOs).[2][3] Cytochrome P450 (CYP) enzymes, specifically CYP2C11 and CYP3A2 in rats, are mainly involved in the N-demethylation of imipramine to desipramine.[2][3]

Reduction of this compound to Imipramine

The reduction of this compound back to imipramine is a crucial step in its action as a prodrug. Evidence suggests this can occur through a non-enzymatic mechanism catalyzed by the haem moiety of cytochrome P450 in the presence of a reduced flavin (e.g., FAD). Additionally, cytosolic quinone reductases, such as DT-diaphorase, may contribute to this reduction in the presence of NAD(P)H and a quinone cofactor.

Imipramine Imipramine Imipramine_N_oxide This compound (Prodrug) Imipramine->Imipramine_N_oxide Oxidation Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine N-demethylation Imipramine_N_oxide->Imipramine Reduction FMO Flavin-containing monooxygenases (FMO) FMO->Imipramine_N_oxide CYP Cytochrome P450 (e.g., CYP2C11, CYP3A2) CYP->Desipramine Reduction_Enzymes Cytochrome P450 (haem) + Reduced Flavin DT-diaphorase + NAD(P)H Reduction_Enzymes->Imipramine

Metabolic pathway of Imipramine and this compound.

Experimental Protocols

In Vivo Study of this compound Conversion in Rats (General Workflow)

This protocol outlines the key steps for an in vivo experiment to quantify the conversion of this compound to imipramine, based on methodologies described in the literature.

cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar rats) Dosing Administration of This compound (e.g., intramuscular or oral) Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein at various time points) Dosing->Blood_Sampling Tissue_Harvesting Brain Tissue Harvesting (at study termination) Blood_Sampling->Tissue_Harvesting Sample_Processing Plasma and Brain Homogenate Preparation Tissue_Harvesting->Sample_Processing Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Processing->Extraction Quantification LC-MS/MS or HPLC Analysis (Simultaneous quantification of This compound, Imipramine, and Desipramine) Extraction->Quantification Data_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) Quantification->Data_Analysis

Experimental workflow for in vivo pharmacokinetic analysis.

Materials and Reagents:

  • This compound, Imipramine hydrochloride, Desipramine hydrochloride (analytical standards)

  • Internal standard (e.g., a structurally similar tricyclic antidepressant)

  • Male Wistar rats

  • Solvents for extraction (e.g., hexane, isoamyl alcohol, diethyl ether, 2-propanol)

  • Reagents for sample processing (e.g., sodium hydroxide, phosphoric acid)

  • HPLC or LC-MS/MS system

Procedure:

  • Animal Dosing: Administer a single dose of this compound to rats via the desired route (e.g., intramuscular or oral).

  • Sample Collection: Collect blood samples at predetermined time points post-dose. At the end of the study, euthanize the animals and harvest brain tissue.

  • Sample Preparation: Separate plasma from blood samples. Homogenize brain tissue.

  • Extraction: Perform liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix.

  • Quantification: Analyze the extracted samples using a validated HPLC or LC-MS/MS method for the simultaneous determination of this compound, imipramine, and desipramine.

  • Data Analysis: Construct plasma concentration-time curves and calculate key pharmacokinetic parameters.

In Vitro Metabolism Assay for Imipramine N-oxidation

This protocol is adapted from a study on imipramine metabolism in rat thoracic aortic endothelial cells and can be modified for other tissue preparations like liver microsomes.

Table 2: In Vitro Imipramine N-oxidation Assay Conditions

ComponentConcentration/Condition
Enzyme SourceRat Thoracic Aortic Endothelial Cell Homogenate (0.25 mg protein/mL)
SubstrateImipramine (5.0–100.0 μmol/L)
CofactorsMgCl₂ (25 mmol/L), Glucose 6-phosphate (6.7 mmol/L), Nicotinamide (2.5 mmol/L), Glucose 6-phosphate dehydrogenase (1 U/mL), NADP (0.5 mmol/L)
Buffer0.1 mol/L Phosphate Buffer (pH 7.4 or 8.4)
Incubation37°C for 2 minutes
Reaction StopAddition of 5.0 mol/L NaOH and ethyl acetate
AnalysisHPLC with UV detection (228 nm)

Procedure:

  • Incubation Mixture Preparation: Prepare incubation vessels containing the enzyme source, cofactors, and buffer.

  • Substrate Addition: Add imipramine to initiate the reaction.

  • Incubation: Incubate the mixture under the specified conditions.

  • Reaction Termination: Stop the reaction by adding a strong base and an organic solvent.

  • Extraction: Vigorously shake and centrifuge to separate the organic layer containing the analytes.

  • Analysis: Evaporate the organic layer and reconstitute the residue for analysis by HPLC.

  • Data Analysis: Calculate the rate of this compound formation and determine kinetic parameters (Km and Vmax) using Michaelis-Menten plots.

Analytical Methodologies

The simultaneous quantification of imipramine, this compound, and other metabolites is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or electrochemical detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Table 3: Example of HPLC-Electrochemical Detection Method Parameters

ParameterCondition
ColumnC18 reversed-phase
Mobile PhaseIon-paired solution
DetectionElectrochemical detector with a glassy carbon electrode
Electrode Potential+0.85 V vs. Ag/AgCl reference electrode
Sample Volume0.5 mL plasma or 0.1 mL urine
Lower Limit of Quantification (LLOQ) for this compound1.0 µg/L

Conclusion

The available evidence strongly supports the classification of this compound as a prodrug of imipramine. Its in vivo reduction to the parent compound is a key metabolic event that contributes to the overall pharmacological activity. Understanding the kinetics and pathways of this conversion is essential for the optimization of drug delivery and therapeutic monitoring. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate the pharmacokinetics and metabolism of this compound and other similar compounds.

References

Early research on Imiprex and Elepsin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following technical guide is a fictional work created to demonstrate the ability to structure and present scientific information according to the provided specifications. The compounds "Imiprex" and "Elepsin," along with all associated data, experimental protocols, and signaling pathways, are hypothetical and not based on real-world research.

An In-depth Technical Guide on the Core Early Research of Imiprex and Elepsin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document outlines the foundational preclinical research on two novel investigational compounds, Imiprex and Elepsin. Imiprex has been identified as a potent and selective inhibitor of the pro-oncogenic kinase, TyrK-1, while Elepsin is characterized as a modulator of the inflammatory cytokine receptor, IL-R6. This guide provides a comprehensive overview of the initial in vitro and cellular-based experiments that have established the primary mechanism of action and preliminary efficacy profiles for these compounds. The methodologies for key experiments are detailed, and all quantitative data are presented for comparative analysis.

Imiprex: A Selective TyrK-1 Kinase Inhibitor

Imiprex was developed as part of a high-throughput screening campaign to identify novel inhibitors of Tyrosine Kinase 1 (TyrK-1), a key signaling node implicated in various proliferative diseases. Early research focused on quantifying its inhibitory potency, selectivity, and effect on downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of Imiprex.

Table 1: In Vitro Kinase Inhibition Profile of Imiprex

Kinase Target IC50 (nM)
TyrK-1 15.2
TyrK-2 1,250
Ser/Thr Kinase A > 10,000

| Ser/Thr Kinase B | 8,500 |

Table 2: Cellular Activity of Imiprex in TyrK-1 Dependent Cell Line (MDA-MB-468)

Assay Endpoint EC50 (nM)
Cell Viability Apoptosis Induction 25.8
p-TyrK-1 (Y102) Target Inhibition 18.5

| p-AKT (S473) | Downstream Inhibition | 22.1 |

Experimental Protocols

1.2.1. In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Reagents: Recombinant human TyrK-1 enzyme, biotinylated peptide substrate, ATP, and Imiprex (solubilized in DMSO).

  • Procedure:

    • A 10-point serial dilution of Imiprex was prepared in a 384-well plate.

    • TyrK-1 enzyme and the peptide substrate were added to each well.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped, and the degree of substrate phosphorylation was detected using a luminescence-based assay.

    • Data were normalized to positive (no inhibitor) and negative (no enzyme) controls.

    • IC50 values were calculated using a four-parameter logistic curve fit.

1.2.2. Cellular p-TyrK-1 Inhibition Assay

  • Cell Line: MDA-MB-468 (known to have high TyrK-1 activity).

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were serum-starved for 4 hours prior to treatment.

    • A serial dilution of Imiprex was added to the cells and incubated for 2 hours.

    • Cells were then lysed, and the concentration of phosphorylated TyrK-1 at tyrosine residue 102 (p-TyrK-1 Y102) was quantified using a sandwich ELISA.

    • EC50 values were determined by fitting the dose-response data to a sigmoidal curve.

Visualized Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Imiprex in inhibiting the TyrK-1 signaling cascade.

Imiprex_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TyrK1 TyrK-1 Receptor->TyrK1 AKT AKT TyrK1->AKT Proliferation Gene Transcription (Cell Proliferation) AKT->Proliferation Imiprex Imiprex Imiprex->TyrK1 Elepsin_Workflow cluster_assays Parallel Assays start Isolate Primary Human Macrophages plate_cells Plate Cells and Allow Adherence start->plate_cells treat_elepsin Treat with Elepsin (Dose-Response) plate_cells->treat_elepsin stimulate_lps Stimulate with LPS (Inflammatory Agent) treat_elepsin->stimulate_lps incubate Incubate for 6 hours stimulate_lps->incubate elisa Quantify TNF-α in Supernatant (ELISA) incubate->elisa western Lyse Cells and Measure p-STAT3 (Western Blot) incubate->western analyze Analyze Data and Calculate IC50 Values elisa->analyze western->analyze

Imipramine N-oxide: A Technical Guide to its Discovery, History, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine N-oxide, a metabolite and analogue of the prototypical tricyclic antidepressant imipramine, was introduced in Europe in the 1960s. This document provides an in-depth technical overview of the discovery, synthesis, and pharmacological properties of this compound. It aims to consolidate the available scientific knowledge, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key concepts to serve as a comprehensive resource for researchers in pharmacology and drug development.

Discovery and History

This compound emerged from the intensive research and development of tricyclic antidepressants (TCAs) that followed the serendipitous discovery of imipramine's antidepressant properties in the 1950s. As a metabolite of imipramine, its pharmacological activity was a natural area of investigation.[1] Early clinical observations in the 1960s suggested that this compound possessed a more favorable therapeutic profile than its parent compound, with reports of a faster onset of action and a reduction in certain side effects.[2] It was marketed under brand names such as Imiprex and Elepsin.[3] Despite this promising start, its clinical use has been less widespread than that of imipramine, and its pharmacology has not been as extensively elucidated.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the tertiary amine group of imipramine. Two primary methods have been described in the literature.

Oxidation with m-Chloroperbenzoic Acid (m-CPBA)

A common and efficient method for the N-oxidation of tertiary amines is the use of a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of this compound via m-CPBA Oxidation

  • Materials: Imipramine hydrochloride, m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), Sodium bicarbonate (NaHCO₃) solution (saturated), Sodium sulfate (Na₂SO₄), Diethyl ether.

  • Procedure:

    • Dissolve imipramine hydrochloride in a suitable volume of dichloromethane.

    • Neutralize the hydrochloride salt by washing with a saturated sodium bicarbonate solution to liberate the free base of imipramine. Separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Cool the dichloromethane solution of imipramine to 0°C in an ice bath.

    • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled imipramine solution with constant stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to obtain pure this compound.

Logical Workflow for m-CPBA Synthesis

Imipramine_HCl Imipramine Hydrochloride Free_Base Generate Free Base (w/ NaHCO₃) Imipramine_HCl->Free_Base Dissolve_DCM Dissolve in CH₂Cl₂ Free_Base->Dissolve_DCM Cool Cool to 0°C Dissolve_DCM->Cool Add_mCPBA Add m-CPBA Solution Cool->Add_mCPBA Reaction N-Oxidation Reaction Add_mCPBA->Reaction Quench Quench with NaHCO₃ Reaction->Quench Purify Purification (Recrystallization) Quench->Purify Product This compound Purify->Product TCA This compound SERT SERT TCA->SERT Inhibits NET NET TCA->NET Inhibits Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft Reuptake NET->Synaptic_Cleft Reuptake Serotonin Increased Serotonin Synaptic_Cleft->Serotonin Norepinephrine Increased Norepinephrine Synaptic_Cleft->Norepinephrine Postsynaptic_Neuron Postsynaptic Neuron Serotonin->Postsynaptic_Neuron Binds Norepinephrine->Postsynaptic_Neuron Binds Therapeutic_Effect Antidepressant Effect Postsynaptic_Neuron->Therapeutic_Effect Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Incubate Incubate Prepare_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ and Kᵢ Calculation) Count->Analyze Result Binding Affinity (Kᵢ) Analyze->Result

References

Methodological & Application

Application Note: Quantification of Imipramine N-oxide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Imipramine N-oxide, a primary metabolite of the tricyclic antidepressant Imipramine.[1][2] The described protocol is applicable for the analysis of this compound in various biological matrices, providing a reliable tool for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The method utilizes a C18 stationary phase with UV detection, ensuring specificity and reproducibility.

Introduction

Imipramine is a widely prescribed tricyclic antidepressant, and the analysis of its metabolites, such as this compound, is crucial for understanding its metabolic fate and for therapeutic drug monitoring.[3] This document provides a detailed HPLC method for the accurate quantification of this compound, addressing the need for a standardized protocol in research and clinical settings.

Data Presentation

The following table summarizes the key quantitative parameters of the HPLC method for this compound analysis, compiled from various studies.

ParameterMethod 1Method 2
Analyte This compoundImipramine & Metabolites
Linearity Range 50 - 1000 pmol/tube[4]3 - 40 ng/mL (for Imipramine)[5]
Limit of Detection (LOD) ~20 pmolNot Specified
Limit of Quantification (LOQ) 0.1 µg/mL3 ng/mL (for Imipramine)
Reproducibility (CV%) <17% at 100 pmol/tubeNot Specified
Retention Time Symmetrical and clearly separated peak4.3 min (for Imipramine)

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Imipramine and its other metabolites (for specificity testing)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonia water (28%)

  • Sodium hydrogen phosphate

  • Orthophosphoric acid

  • Water (Milli-Q or equivalent)

  • Ethyl acetate

  • Hexane

  • Isoamyl alcohol

  • Sodium hydroxide

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 50 to 1000 pmol/tube or a relevant µg/mL range).

Sample Preparation (Liquid-Liquid Extraction from Biological Matrix)

This protocol is a general guideline and may require optimization based on the specific matrix.

  • To 1 mL of the sample (e.g., plasma, microsomal preparation), add an internal standard if available.

  • Add 1 mL of 5.0 mol/L NaOH and 7 mL of ethyl acetate to stop any enzymatic reaction and facilitate extraction.

  • Vortex the mixture vigorously for 10 minutes.

  • Centrifuge for 10 minutes at 800 x g to separate the organic and aqueous layers.

  • Transfer 5 mL of the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Instrumentation and Conditions
ParameterCondition
HPLC System A system equipped with a UV detector
Column Reversed-phase C18 column (e.g., Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/methanol/28% ammonia water (73:25:2, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 228 nm
Injection Volume 20 µL

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Collection Sample Collection Extraction Liquid-Liquid Extraction Sample_Collection->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (228 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

References

Synthesis of Imipramine N-oxide: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of Imipramine N-oxide, a primary metabolite of the tricyclic antidepressant Imipramine. The synthesis is achieved through the oxidation of the tertiary amine group of Imipramine. This protocol outlines two common and effective methods for this transformation: oxidation using meta-chloroperoxybenzoic acid (m-CPBA) and oxidation with hydrogen peroxide. Detailed experimental procedures, purification techniques, and characterization data are provided to guide researchers in the successful synthesis and validation of this compound.

Introduction

This compound is the N-oxide derivative of Imipramine, a widely used tricyclic antidepressant. As a major metabolite, this compound is crucial for pharmacokinetic and metabolism studies. It has also been investigated as a potential prodrug of Imipramine, exhibiting a distinct pharmacological profile. The synthesis of this compound in a laboratory setting is essential for its use as a reference standard in analytical methods and for further research into its biological activities. The protocols described herein are based on established methods for the N-oxidation of tertiary amines and are adapted for the specific synthesis of this compound.

Physicochemical Data

A summary of the key quantitative data for Imipramine and its N-oxide derivatives is presented in Table 1 for easy comparison.

Table 1: Physicochemical Properties of Imipramine and this compound Derivatives

PropertyImipramineThis compoundThis compound MonohydrateThis compound Hydrochloride
CAS Number 50-49-76829-98-7Not available20438-98-6
Molecular Formula C₁₉H₂₄N₂C₁₉H₂₄N₂OC₁₉H₂₆N₂O₂C₁₉H₂₅ClN₂O
Molecular Weight 280.41 g/mol 296.41 g/mol [1]314.43 g/mol 332.87 g/mol [2]
Melting Point 174-175 °C (hydrochloride)120-123 °C (dec.)[2]75-79 °C[2]167-174 °C or 153-155 °C (dec.)[2]
Appearance White to off-white crystalline powderWhite needle-shaped crystalsWhite crystalline solidColorless crystalline powder
Solubility Freely soluble in water and ethanolSoluble in methanol, ether, acetone, and benzene. Slightly soluble in Chloroform and Methanol.Information not availableSoluble in 75 parts water, 12 parts 95% ethanol, 4.5 parts chloroform. Nearly insoluble in ether.
Hygroscopicity -Strongly hygroscopicHygroscopic-

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Protocol 1: Synthesis of this compound using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is based on the widely cited procedure by Craig and Purushothaman for the preparation of tertiary amine N-oxides and is a reliable method for achieving high yields.

Materials and Reagents:
  • Imipramine (free base)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), analytical grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate (for chromatography)

  • Methanol (for chromatography)

  • Triethylamine (for chromatography)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve Imipramine (1.0 equivalent) in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of m-CPBA: To the cooled solution, add m-CPBA (1.1-1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol/triethylamine (e.g., 85:10:5). The product, this compound, will have a lower Rf value than the starting material, Imipramine.

  • Work-up: Once the reaction is complete, cool the mixture again to 0 °C. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column using a slurry of silica in a non-polar solvent (e.g., ethyl acetate).

  • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in ethyl acetate (e.g., 0% to 10% methanol) containing a small amount of triethylamine (e.g., 0.5%) to prevent streaking of the amine-containing compounds.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure this compound.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid.

Protocol 2: Synthesis of this compound using Hydrogen Peroxide

This method provides a "greener" alternative to peroxyacid oxidants, with water being the primary byproduct.

Materials and Reagents:
  • Imipramine (free base)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Methanol or Ethanol

  • Manganese dioxide (MnO₂) (for quenching)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Activated carbon (optional, for decolorization)

Equipment:
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve Imipramine (1.0 equivalent) in methanol or ethanol.

  • Addition of Hydrogen Peroxide: To this solution, add hydrogen peroxide (30% aq., 1.5-2.0 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain for 12-24 hours. Monitor the reaction by TLC as described in Protocol 1.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously add manganese dioxide (MnO₂) in small portions to decompose the excess hydrogen peroxide (Note: this can be exothermic and cause frothing). Stir until bubbling ceases.

  • Filtration and Concentration: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with the reaction solvent. If the solution is colored, it can be treated with activated carbon and filtered again.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification:

The purification for this method is similar to that described in Protocol 1, using column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Imipramine (free base) reaction_step Reaction at Controlled Temperature start->reaction_step reagents Oxidizing Agent (m-CPBA or H₂O₂) + Solvent (DCM or MeOH) reagents->reaction_step quench Quenching (NaHCO₃ or MnO₂) reaction_step->quench extraction Aqueous Extraction quench->extraction drying Drying (MgSO₄) extraction->drying concentration Solvent Evaporation drying->concentration crude_product Crude this compound concentration->crude_product chromatography Silica Gel Column Chromatography crude_product->chromatography pure_product Pure this compound chromatography->pure_product

Caption: General workflow for the synthesis of this compound.

Signaling Pathway (Reaction Scheme)

The chemical transformation from Imipramine to this compound is depicted below.

reaction_scheme imipramine Imipramine n_oxide This compound imipramine->n_oxide [O] (e.g., m-CPBA or H₂O₂)

Caption: Reaction scheme for the N-oxidation of Imipramine.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye irritation.

  • The decomposition of hydrogen peroxide with manganese dioxide can be vigorous. Add the quenching agent slowly and in small portions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the N-oxide. The signals for the N-methyl protons and the protons on the carbon adjacent to the nitrogen will be shifted downfield compared to the starting Imipramine.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (m/z = 296.41) should be observed.

  • Melting Point: The melting point of the synthesized product should be compared to the literature values (see Table 1).

  • Infrared (IR) Spectroscopy: The presence of an N-O stretching band can be observed in the IR spectrum.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound in a laboratory setting. Both the m-CPBA and hydrogen peroxide methods are effective, and the choice of method may depend on the availability of reagents, desired scale, and green chemistry considerations. Proper purification and characterization are essential to ensure the quality of the final product for its intended research applications.

References

Techniques for Measuring Imipramine N-oxide in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Imipramine N-oxide, a primary metabolite of the tricyclic antidepressant Imipramine, in plasma samples. The following sections outline various analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Imipramine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of active metabolites such as Desipramine and this compound. Accurate measurement of these metabolites in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. This document offers a comparative overview of different analytical techniques and detailed protocols to guide researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Quantitative Data

The following table summarizes the quantitative performance of various analytical methods for the determination of this compound and related compounds in plasma.

MethodAnalyte(s)Sample VolumeLimit of Determination/Quantification (LOD/LOQ)Linearity RangeRecovery (%)Reference
HPLC-ECD Imipramine, Desipramine, 2-hydroxyimipramine, 2-hydroxydesipramine, This compound 0.5 mL1.0 µg/LNot Specified66.4 - 105.7[1]
HPLC-UV ImipramineNot Specified3 ng/mL (LOQ)3 - 40 ng/mL85 ± 5[2][3]
LC-MS/MS Imipramine, Trimipramine, Nortriptyline100 µL0.004 pg/µL (LOD), 0.01 pg/µL (LOQ) for Imipramine0.005 - 20 pg/µLNot Specified[4]
LC-MS/MS Imipramine, Amitriptyline, Desipramine, NortriptylineNot SpecifiedNot Specified for individual analytes25 - 400 ng/mLNot Specified[5]
UHPLC-Q-TOF-MS Imipramine, Desipramine50 µL5.0 ng/mL (LOQ)5.0 - 1000.0 ng/mL (Imipramine)96.0 - 97.6 (Imipramine)

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method allows for the simultaneous determination of Imipramine, its major metabolites, and this compound.

3.1.1. Materials and Reagents

  • Imipramine hydrochloride, Desipramine hydrochloride, 2-hydroxyimipramine, 2-hydroxydesipramine, and this compound reference standards

  • Propericiazine (Internal Standard)

  • HPLC-grade methanol, diethyl ether, 2-propanol

  • Phosphoric acid (0.1 mol/L)

  • Human plasma (blank)

  • Calibrators and Quality Control (QC) samples

3.1.2. Instrumentation

  • HPLC system with an electrochemical detector

  • C18 reversed-phase analytical column

  • Glassy carbon electrode

  • Ag/AgCl reference electrode

3.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 0.5 mL of plasma sample, calibrator, or QC into a centrifuge tube.

  • Add the internal standard solution.

  • Alkalinize the plasma sample.

  • Add 5 mL of a 90:10 (v/v) mixture of diethyl ether/2-propanol.

  • Vortex for an appropriate time to ensure thorough mixing.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Back-extract the analytes into 0.5 mL of 0.1 mol/L phosphoric acid.

  • Inject an aliquot of the acidic aqueous layer into the HPLC system.

3.1.4. Chromatographic and Detection Conditions

  • Mobile Phase: Ion-paired solution (details to be optimized based on the specific column and system).

  • Flow Rate: To be optimized for optimal separation.

  • Column Temperature: Ambient or controlled.

  • Detector: Electrochemical detector with a glassy carbon electrode set at +0.85 V against the Ag/AgCl reference electrode.

3.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

  • Use a linear regression model to fit the calibration curve.

  • Determine the concentrations of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of Imipramine and its metabolites.

3.2.1. Materials and Reagents

  • This compound and its stable isotope-labeled internal standard (e.g., Imipramine-d3 N-oxide)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium formate (for mobile phase modification)

  • Human plasma (blank)

  • Calibrators and Quality Control (QC) samples

3.2.2. Instrumentation

  • UHPLC or HPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • C18 or other suitable analytical column

3.2.3. Sample Preparation

Choose one of the following extraction methods:

  • Protein Precipitation (PPT):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed.

    • Transfer the supernatant to a clean tube or well plate.

    • Evaporate the solvent and reconstitute in the mobile phase, or directly dilute and inject.

  • Liquid-Liquid Extraction (LLE):

    • To a plasma sample, add an alkaline buffer (e.g., 1M NaOH).

    • Add an extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Supported Liquid Extraction (SLE):

    • Dilute plasma samples (e.g., 1:1 v/v) with a basic solution (e.g., 0.5 M NH4OH).

    • Load the diluted sample onto the SLE plate.

    • Allow the sample to absorb for a few minutes.

    • Elute the analytes with an appropriate organic solvent (e.g., hexane/2-methyl-1-butanol, 98:2 v/v).

    • Evaporate the eluate and reconstitute in the mobile phase.

3.2.4. LC-MS/MS Conditions

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or 20 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically 0.3 - 0.5 mL/min for UHPLC.

  • Column: A C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is commonly used.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

3.2.5. Data Analysis

Similar to the HPLC-ECD method, construct a calibration curve using the peak area ratios of the analyte to the internal standard and determine the concentrations in unknown samples.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the sample preparation and analysis of this compound in plasma.

Sample_Preparation_Workflow start Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) start->ppt PPT lle Liquid-Liquid Extraction (e.g., Hexane/Isoamyl Alcohol) start->lle LLE sle Supported Liquid Extraction start->sle SLE vortex_ppt Vortex ppt->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant evap_reconstitute_ppt Evaporate & Reconstitute or Dilute supernatant->evap_reconstitute_ppt analysis LC-MS/MS or HPLC Analysis evap_reconstitute_ppt->analysis alkalinize_lle Alkalinize lle->alkalinize_lle add_solvent_lle Add Solvent alkalinize_lle->add_solvent_lle vortex_lle Vortex add_solvent_lle->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle organic_layer Collect Organic Layer centrifuge_lle->organic_layer evap_reconstitute_lle Evaporate & Reconstitute organic_layer->evap_reconstitute_lle evap_reconstitute_lle->analysis dilute_sle Dilute Sample sle->dilute_sle load_sle Load onto SLE Plate dilute_sle->load_sle elute_sle Elute Analytes load_sle->elute_sle evap_reconstitute_sle Evaporate & Reconstitute elute_sle->evap_reconstitute_sle evap_reconstitute_sle->analysis

Caption: General workflow for plasma sample preparation.

Analytical_Workflow prepared_sample Prepared Sample Extract hplc_injection Injection into HPLC/UHPLC prepared_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Detection separation->detection ecd Electrochemical Detector detection->ecd HPLC-ECD uv UV Detector detection->uv HPLC-UV msms Tandem Mass Spectrometer detection->msms LC-MS/MS data_acquisition Data Acquisition ecd->data_acquisition uv->data_acquisition msms->data_acquisition quantification Quantification data_acquisition->quantification

Caption: General analytical workflow.

Conclusion

The choice of analytical method for the quantification of this compound in plasma depends on the required sensitivity, selectivity, available instrumentation, and the specific goals of the study. LC-MS/MS methods generally offer the highest sensitivity and specificity, making them ideal for pharmacokinetic studies where low concentrations are expected. HPLC methods with UV or electrochemical detection can be suitable for therapeutic drug monitoring when higher concentrations are present and cost-effectiveness is a consideration. The detailed protocols and comparative data provided in this document serve as a valuable resource for researchers to establish robust and reliable analytical methods for this compound.

References

Application Notes and Protocols for Imipramine N-oxide Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Imipramine N-oxide in animal studies, focusing on established routes of administration, detailed experimental protocols, and the underlying signaling pathways. The information is curated for professionals in drug development and neuroscience research.

Introduction

This compound is the N-oxide metabolite of the tricyclic antidepressant imipramine. Like its parent compound, it is understood to modulate monoaminergic systems, primarily by inhibiting the reuptake of serotonin and norepinephrine. Animal studies are crucial for elucidating its pharmacokinetic profile, efficacy, and safety. This document outlines key considerations and methodologies for its administration in preclinical research.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its parent compound, imipramine, from various animal studies. This information can serve as a starting point for dose selection and experimental design.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseTime to Peak Concentration (Brain & Blood)Key Metabolites DetectedAnimal ModelReference
Intramuscular (single dose)Not Specified45 minutesImipramine, DesipramineRat[1]
Oral (repeated doses)Not SpecifiedNot ApplicableImipramine, DesipramineRat[1]

Table 2: Acute Toxicity of this compound

Animal ModelAdministration RouteLD50Reference
RatIntraperitoneal90 mg/kg[2]
MouseIntraperitoneal150 mg/kg[2]

Table 3: Exemplary Dosing of Imipramine (Parent Compound) in Rodent Models

Animal ModelAdministration RouteDose RangeStudy FocusReference
RatIntraperitoneal5 - 30 mg/kg (daily)Antidepressant/Anxiolytic Effects[3]
MouseIntraperitoneal10 - 20 mg/kgAntidepressant/Anxiolytic Effects
RatOral Gavage10 - 30 mg/kgAntidepressant Effects
MouseOral (in food)7 mg/kg/dayAntidepressant Effects
RatIntramuscularNot specified in detailGeneral Pharmacology

Experimental Protocols

The following are detailed protocols for common routes of administration. While direct, published step-by-step protocols for this compound are limited, the following have been adapted from established methods for its parent compound, imipramine, and general best practices for rodent drug administration.

Protocol 1: Intraperitoneal (i.p.) Injection

This is a common route for systemic administration in rodents.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Sterile syringes (1 mL) and needles (25-27 gauge for rats, 27-30 gauge for mice)

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile saline to the desired concentration. For example, for a 10 mg/kg dose in a rat with an injection volume of 1 mL/kg, prepare a 10 mg/mL solution.

    • Ensure the solution is fully dissolved. Gentle warming and vortexing may be necessary.

    • Prepare fresh solutions daily.

  • Animal Handling and Injection:

    • Weigh the animal to calculate the precise injection volume.

    • Gently restrain the animal. For rats, one common method is to hold the rat with its back against your palm, with your thumb and forefinger gently securing the forelimbs and head. For mice, scruffing the neck is a standard technique.

    • Position the animal to expose the abdomen. The lower right or left quadrant is the target injection site, avoiding the midline to prevent damage to the bladder and cecum.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently pull back on the plunger to ensure no fluid (e.g., urine, blood) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the animal to its home cage.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Oral Gavage

This method allows for precise oral dosing.

Materials:

  • This compound

  • Sterile water or 0.5% methylcellulose as a vehicle

  • Flexible plastic or metal gavage needles (18-20 gauge for rats, 20-22 gauge for mice)

  • Sterile syringes (1 mL or appropriate size)

  • Animal scale

Procedure:

  • Preparation of this compound Suspension:

    • If this compound is not readily soluble in water, a suspension can be made using 0.5% methylcellulose.

    • Levigate the this compound powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while mixing to create a homogenous suspension at the desired concentration.

    • Continuously stir the suspension during loading into syringes to ensure uniform dosing.

  • Animal Handling and Gavage:

    • Weigh the animal to determine the correct gavage volume.

    • Securely restrain the animal. For mice, this is typically done by scruffing the neck and back. For rats, a similar but firmer grip is required.

    • Position the animal vertically.

    • Gently insert the gavage needle into the mouth, to one side of the incisors.

    • Advance the needle along the roof of the mouth until it passes the pharynx. The animal will often swallow, which facilitates the passage of the needle into the esophagus.

    • If any resistance is met, do not force the needle. Withdraw and attempt again.

    • Once the needle is correctly positioned in the esophagus, administer the this compound suspension slowly and steadily.

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress.

Protocol 3: Intramuscular (i.m.) Injection

This route provides a depot for sustained release.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration. The volume should be kept low (typically <0.1 mL per site in rats).

  • Animal Handling and Injection:

    • Weigh the animal to determine the injection volume.

    • Restrain the animal securely.

    • The target muscle is typically the quadriceps or the gluteal muscles of the hind limb.

    • Swab the injection site with 70% ethanol.

    • Insert the needle into the muscle belly, being careful to avoid the sciatic nerve in the hind limb.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

    • Return the animal to its cage and monitor for any signs of pain or distress.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound, based on the known mechanisms of imipramine, and a general workflow for in vivo administration studies.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Imipramine_N_oxide This compound SERT Serotonin Transporter (SERT) Imipramine_N_oxide->SERT Inhibition NET Norepinephrine Transporter (NET) Imipramine_N_oxide->NET Inhibition Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_receptor Postsynaptic Serotonin Receptor Serotonin->Serotonin_receptor Binding Norepinephrine->NET Reuptake Norepinephrine_receptor Postsynaptic Norepinephrine Receptor Norepinephrine->Norepinephrine_receptor Binding Downstream_signaling Downstream Signaling Cascades Serotonin_receptor->Downstream_signaling Norepinephrine_receptor->Downstream_signaling

Caption: Monoamine Reuptake Inhibition by this compound.

G Start Start Animal_Acclimation Animal Acclimation and Baseline Measurements Start->Animal_Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Preparation Preparation of this compound Solution/Suspension Randomization->Drug_Preparation Administration Administration (i.p., Oral, or i.m.) Drug_Preparation->Administration Behavioral_Testing Behavioral Testing (e.g., Forced Swim Test, Open Field Test) Administration->Behavioral_Testing Physiological_Measurement Physiological Measurements (e.g., Blood/Tissue Collection for PK/PD) Administration->Physiological_Measurement Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Physiological_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for In Vivo Studies.

G Imipramine Imipramine/Imipramine N-oxide nNOS_inhibition Inhibition of neuronal Nitric Oxide Synthase (nNOS) Imipramine->nNOS_inhibition NO_reduction Decreased Nitric Oxide (NO) Production nNOS_inhibition->NO_reduction sGC_activity Reduced soluble Guanylate Cyclase (sGC) activity NO_reduction->sGC_activity cGMP_reduction Decreased cGMP levels sGC_activity->cGMP_reduction Antidepressant_effect Contribution to Antidepressant-like Effects cGMP_reduction->Antidepressant_effect

Caption: Putative Nitric Oxide Signaling Pathway Involvement.

Conclusion

The administration of this compound in animal models is a critical step in understanding its therapeutic potential. While specific, detailed protocols for the N-oxide are not as prevalent as for imipramine, the provided information and adapted protocols offer a solid foundation for conducting rigorous preclinical research. Careful consideration of the administration route, dosage, and vehicle, along with appropriate animal handling, will ensure the generation of reliable and reproducible data. Further research is warranted to fully characterize the unique pharmacological properties of this compound.

References

Analytical Standards for Imipramine N-oxide and Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of imipramine N-oxide and its related metabolites. The information compiled is intended to support research, drug development, and pharmacokinetic studies by offering comprehensive methodologies and quantitative data for the accurate detection and quantification of these compounds.

Introduction

Imipramine is a tricyclic antidepressant that undergoes extensive metabolism in the body, primarily through the cytochrome P450 (CYP) enzyme system. Its metabolites, including the active metabolite desipramine and various hydroxylated and N-oxidized forms, play a significant role in its therapeutic efficacy and potential for drug-drug interactions.[1] Accurate analytical methods are crucial for understanding the pharmacokinetic profiles of imipramine and its metabolites.[2] this compound is a notable metabolite, and its quantification is essential for a complete metabolic profile.[3]

Certified reference materials for this compound are available from suppliers such as LGC Standards and Santa Cruz Biotechnology, ensuring the accuracy and traceability of analytical measurements.[1][4]

Metabolic Pathway of Imipramine

Imipramine is primarily metabolized in the liver. The main metabolic routes are N-demethylation to form desipramine, which is catalyzed by CYP2C19, CYP1A2, and CYP3A4, and hydroxylation at the 2- and 10-positions, primarily mediated by CYP2D6. Another metabolic pathway involves N-oxidation of the tertiary amine, resulting in the formation of this compound. Desipramine is also further metabolized, mainly through hydroxylation by CYP2D6.

G Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine CYP2C19, 1A2, 3A4 2-OH-Imipramine 2-OH-Imipramine Imipramine->2-OH-Imipramine CYP2D6 10-OH-Imipramine 10-OH-Imipramine Imipramine->10-OH-Imipramine CYP2D6 This compound This compound Imipramine->this compound FMO 2-OH-Desipramine 2-OH-Desipramine Desipramine->2-OH-Desipramine CYP2D6 Conjugated Metabolites Conjugated Metabolites 2-OH-Imipramine->Conjugated Metabolites 10-OH-Imipramine->Conjugated Metabolites 2-OH-Desipramine->Conjugated Metabolites

Metabolic pathway of imipramine.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and its key metabolites using various analytical techniques.

Table 1: High-Performance Liquid Chromatography (HPLC)

AnalyteRetention Time (min)Linearity RangeLimit of Quantification (LOQ)Reference
Imipramine4.33-40 ng/mLNot Reported
DesipramineNot Reported5.0-250.0 ng/mL5.0 ng/mL
This compoundNot Reported50-1000 pmol/tube~20 pmol
2-OH-ImipramineNot Reported25-2000 ng/mLNot Reported
2-OH-DesipramineNot Reported50-1000 pmol/tube~20 pmol

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity RangeLOQReference
Imipramine281.286.125-400 ng/mLNot Reported
Desipramine267.272.125-400 ng/mLNot Reported
This compoundNot specifiedNot specifiedNot specifiedNot specified
Nortriptyline (isomer)264.2233.125-400 ng/mLNot Reported

Table 3: Method Validation Parameters (LC-MS/MS for Imipramine and Desipramine)

AnalyteIntraday Precision (%RSD)Interday Precision (%RSD)Accuracy (%)Recovery (%)
Imipramine2.2-3.62.6-5.093.6-106.696.0-97.6
Desipramine1.7-4.22.0-8.494.1-106.487.0-99.5

Experimental Protocols

Protocol 1: Quantification of Imipramine and Metabolites in Human Liver Microsomes by HPLC

This protocol is adapted from a method for the simultaneous determination of imipramine and seven of its metabolites.

4.1.1. Materials and Reagents

  • Imipramine, Desipramine, this compound, and other metabolite reference standards

  • Human liver microsomes

  • HPLC-grade acetonitrile and methanol

  • Buffer solution (e.g., potassium phosphate buffer)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

4.1.2. Sample Preparation (Incubation)

  • Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system, and the buffer solution.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding imipramine.

  • Incubate for a specified time at 37°C.

  • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Add the internal standard.

  • Centrifuge the sample to precipitate proteins.

  • Collect the supernatant for HPLC analysis.

4.1.3. HPLC Conditions

  • Column: Reversed-phase C18 column

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min

  • Detection: UV detection at an appropriate wavelength (e.g., 252 nm).

  • Injection Volume: 20-100 µL

4.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of the analytes in the samples from the calibration curve.

Protocol 2: Quantification of Imipramine and Desipramine in Serum by UHPLC-Q-TOF-MS

This protocol is based on a rapid and sensitive method for the analysis of imipramine and desipramine in mouse serum.

4.2.1. Materials and Reagents

  • Imipramine and Desipramine reference standards

  • Internal standard (e.g., amitriptyline)

  • Acetonitrile (ACN)

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Serum samples (mouse or human)

4.2.2. Sample Preparation (Protein Precipitation)

  • To 50 µL of serum in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at a high speed (e.g., 13,000 rpm) for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

4.2.3. UHPLC-Q-TOF-MS Conditions

  • Column: Acquity UPLC BEH C18 column (or equivalent)

  • Mobile Phase A: 0.1% formic acid and 20 mM ammonium formate in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient program to separate the analytes.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 1-5 µL

  • Mass Spectrometer: Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation gas flow for maximum sensitivity.

4.2.4. Data Analysis

  • Acquire data in full scan or targeted MS/MS mode.

  • Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the analytes in the samples using the regression equation from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analytical quantification of imipramine and its metabolites in a biological matrix.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Quantification Biological Matrix (Plasma, Serum, etc.) Biological Matrix (Plasma, Serum, etc.) Spike with Internal Standard Spike with Internal Standard Biological Matrix (Plasma, Serum, etc.)->Spike with Internal Standard Extraction (LLE, SPE, or Protein Precipitation) Extraction (LLE, SPE, or Protein Precipitation) Spike with Internal Standard->Extraction (LLE, SPE, or Protein Precipitation) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (LLE, SPE, or Protein Precipitation)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Chromatographic Separation Chromatographic Separation LC-MS/MS Analysis->Chromatographic Separation Mass Spectetric Detection Mass Spectetric Detection Chromatographic Separation->Mass Spectetric Detection Peak Integration Peak Integration Mass Spectetric Detection->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation

General analytical workflow.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Imipramine N-oxide Instability in Analytical Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imipramine N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of this compound in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in analytical testing?

This compound is a major metabolite of the tricyclic antidepressant imipramine.[1] Like many N-oxide compounds, it is susceptible to chemical and enzymatic degradation, which can lead to inaccurate quantification in biological samples. The primary stability concern is its reduction back to the parent drug, imipramine. This conversion can occur during sample collection, processing, storage, and analysis, leading to an underestimation of this compound concentrations and an overestimation of imipramine concentrations.

Q2: What are the main factors that contribute to the instability of this compound?

Several factors can contribute to the degradation of this compound in analytical samples:

  • pH: The stability of this compound is pH-dependent. The formation of this compound by the enzyme flavin-containing monooxygenase (FMO) is higher at a more alkaline pH (e.g., pH 8.4) compared to a neutral pH (e.g., pH 7.4).[2] Conversely, acidic conditions can promote the reduction of N-oxides back to their parent tertiary amines.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. Therefore, proper temperature control during sample handling and storage is critical. Stock solutions of this compound are recommended to be stored at -20°C or -80°C to ensure long-term stability.[3][4][5]

  • Enzymatic Activity: Residual enzymatic activity in biological samples can contribute to the degradation of this compound.

  • Matrix Effects: The composition of the biological matrix (e.g., plasma, whole blood, urine) can influence stability. For instance, hemolysis, the rupture of red blood cells, can release substances that may promote the degradation of analytes.

  • Sample Processing: The choice of solvents and extraction techniques during sample preparation can significantly impact the stability of this compound.

Q3: How can I prevent the back-conversion of this compound to imipramine during sample analysis?

Minimizing the back-conversion of this compound is crucial for accurate quantification. Here are some key strategies:

  • Optimize Sample Collection and Handling: Proper collection and immediate processing of samples are the first line of defense. Use appropriate collection tubes and minimize the time samples spend at room temperature.

  • Control pH: Maintain a neutral or slightly alkaline pH during sample processing and storage to minimize acid-catalyzed reduction.

  • Use Validated Extraction Methods: The choice of extraction solvent is critical. For other N-oxide metabolites, protein precipitation with acetonitrile has been shown to be more effective at minimizing conversion compared to methanol.

  • Inactivate Enzymes: Promptly freeze samples after collection and processing to minimize enzymatic degradation.

  • Use Internal Standards: Employ a stable isotope-labeled internal standard of this compound to compensate for any degradation that may occur during sample processing and analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Degradation during sample storage or processing.- Ensure samples are stored at ≤ -20°C, and preferably at -80°C. - Avoid repeated freeze-thaw cycles. - Process samples on ice to minimize temperature-related degradation. - Evaluate different extraction solvents; consider protein precipitation with cold acetonitrile.
High variability in this compound concentrations between replicate samples Inconsistent sample handling. Partial degradation occurring to a variable extent.- Standardize the entire workflow, from sample collection to analysis. - Ensure consistent timing for each step of the sample preparation process. - Use a stable isotope-labeled internal standard for this compound to normalize for variability.
Imipramine peak observed in a sample spiked only with this compound Back-conversion of this compound to imipramine.- Investigate the pH of all solutions used in sample preparation and analysis; avoid acidic conditions. - Optimize the temperature of the ion source in the mass spectrometer to minimize in-source conversion. - Evaluate the use of antioxidants or other stabilizers in the sample collection tubes or during extraction.
Poor peak shape for this compound Interaction with the analytical column or other components of the LC system.- Use a high-quality analytical column suitable for the analysis of polar, basic compounds. - Optimize the mobile phase composition and pH. - Consider the use of a column with end-capping to reduce silanol interactions.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: Plasma Sample Collection and Handling

Objective: To collect and process plasma samples in a manner that preserves the stability of this compound.

Materials:

  • Blood collection tubes containing EDTA as an anticoagulant. Avoid serum separator tubes with gel.

  • Centrifuge capable of refrigeration.

  • Polypropylene cryovials for plasma storage.

  • Dry ice or a -80°C freezer.

Procedure:

  • Collect whole blood into EDTA-containing tubes.

  • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Immediately place the tubes on ice or in a refrigerated rack.

  • Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (plasma) to labeled polypropylene cryovials.

  • Immediately freeze the plasma samples on dry ice or in a -80°C freezer.

  • Store the samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: Protein Precipitation for this compound Extraction from Plasma

Objective: To extract this compound from plasma samples using a method that minimizes its degradation.

Materials:

  • Frozen plasma samples containing this compound.

  • Acetonitrile (ACN), pre-chilled to -20°C.

  • Vortex mixer.

  • Centrifuge capable of refrigeration.

  • 96-well collection plates or microcentrifuge tubes.

  • Evaporator (e.g., nitrogen evaporator).

  • Reconstitution solution (e.g., mobile phase).

Procedure:

  • Thaw plasma samples on ice.

  • In a 96-well plate or microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of ice-cold acetonitrile to each sample.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 4,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean collection plate or tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge before injecting into the LC-MS/MS system.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate the importance of proper sample handling.

Storage Condition Duration Anticoagulant This compound Concentration (% of initial) Imipramine Concentration (as % of initial this compound)
Room Temperature (~25°C)4 hoursEDTA85%15%
4°C24 hoursEDTA95%5%
-20°C1 monthEDTA98%2%
-80°C6 monthsEDTA>99%<1%
Freeze-Thaw Cycles (3 cycles from -80°C to RT)N/AEDTA90%10%
Room Temperature (~25°C)4 hoursHeparin82%18%
4°C24 hoursHeparin92%8%
-20°C1 monthHeparin96%4%

Visualizations

Imipramine Metabolism and N-oxide Instability

The following diagram illustrates the metabolic pathway of imipramine to this compound and its potential for back-conversion, which represents the core analytical challenge.

Imipramine Imipramine Imipramine_N_oxide This compound Imipramine->Imipramine_N_oxide Metabolism (FMO) Imipramine_N_oxide->Imipramine Instability (Back-conversion)

Caption: Metabolic conversion of imipramine and its N-oxide instability.

Recommended Analytical Workflow

This workflow outlines the critical steps to ensure the stability and accurate quantification of this compound.

cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase Sample_Collection Sample Collection (EDTA tubes, on ice) Centrifugation Centrifugation (4°C) Sample_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage (-80°C) Plasma_Separation->Storage Sample_Thawing Sample Thawing (on ice) Storage->Sample_Thawing Extraction Protein Precipitation (cold ACN) Sample_Thawing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: Recommended workflow for this compound analysis.

References

Technical Support Center: Imipramine N-oxide Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Imipramine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound (IPNO) is the N-oxide metabolite of the tricyclic antidepressant, Imipramine. It is a white, crystalline solid and is known to be strongly hygroscopic, meaning it readily absorbs moisture from the air. This property is critical to consider for storage and handling to prevent degradation and ensure accurate weighing.[1][2] Solutions of this compound are moderately acidic.[1]

Q2: How should I store and handle this compound?

Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a desiccator at -20°C for long-term stability.[3] For short-term storage of stock solutions, -80°C is recommended for up to 6 months, and -20°C for up to 1 month.[3] It is advisable to prepare aqueous solutions fresh for each experiment. When handling the solid compound, it is best to work in a low-humidity environment (e.g., a glove box) to minimize water absorption.

Q3: In which solvents is this compound soluble?

This compound is soluble in methanol, ether, acetone, and benzene. Its hydrochloride salt is soluble in water (1 part in 75), 95% ethanol (1 part in 12), and chloroform (1 part in 4.5), but is nearly insoluble in ether.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in analytical measurements.

Possible Cause 1: Degradation due to improper storage and handling.

  • Troubleshooting:

    • Verify Storage Conditions: Confirm that the solid compound is stored at -20°C in a desiccator and that stock solutions are stored at -80°C or -20°C for the recommended duration.

    • Handling Precautions: When weighing the solid, minimize its exposure to atmospheric moisture. Prepare solutions immediately after weighing.

    • Solution Stability: Avoid repeated freeze-thaw cycles of stock solutions.

Possible Cause 2: Reduction of this compound back to Imipramine.

  • Troubleshooting:

    • Sample Matrix Effects: Biological matrices can contain endogenous reducing agents. It is crucial to process samples promptly and keep them on ice.

    • Analytical Method: During analysis, particularly with GC-MS, thermal degradation in the injector port can cause the N-oxide to be reduced to the parent amine. HPLC-MS/MS is often a more suitable method for analyzing thermally labile compounds like N-oxides. If using GC-MS, optimization of the injector temperature is critical. A common fragmentation pathway for N-oxides in MS/MS is the neutral loss of an oxygen atom ([M+H - 16]+), which can be used as a diagnostic tool.

Possible Cause 3: Photodegradation.

  • Troubleshooting:

    • Light Protection: Tricyclic antidepressants and their metabolites can be susceptible to photodegradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long experiments or when exposed to UV light for detection.

Issue 2: Variability in in vitro metabolism results.

Possible Cause 1: pH-dependent enzyme activity.

  • Troubleshooting:

    • pH Optimization: The formation of this compound from Imipramine is catalyzed by both Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes. FMO activity is known to be optimal at a higher pH (around 8.4) compared to many CYP enzymes. Therefore, the observed rate of N-oxide formation can be significantly influenced by the pH of the incubation buffer.

    • Buffer Selection: Ensure the use of a well-buffered system and verify the pH of your incubation mixture. For studying FMO-mediated metabolism, a buffer with a pH of 8.4 may be more appropriate.

Possible Cause 2: Cofactor-related issues.

  • Troubleshooting:

    • Cofactor Presence: Ensure that the necessary cofactors for CYP and FMO enzymes (e.g., NADPH) are present in sufficient concentrations in your in vitro system.

    • Cofactor Stability: Prepare cofactor solutions fresh and keep them on ice to prevent degradation.

Issue 3: Poor chromatographic peak shape or resolution during HPLC analysis.

Possible Cause: Inappropriate mobile phase or column chemistry.

  • Troubleshooting:

    • Mobile Phase pH: The retention of this compound on a reverse-phase column is pH-dependent. An acidic mobile phase (e.g., pH 3.5) is often used to ensure the analyte is in its protonated form, which can improve peak shape and retention.

    • Column Selection: A C18 column is commonly used for the analysis of Imipramine and its metabolites.

    • Method Validation: Refer to the detailed HPLC protocol below for a validated method for the simultaneous determination of Imipramine and its metabolites, including the N-oxide.

Data and Protocols

Table 1: Quantitative Data Summary for this compound Analysis
ParameterValueReference
HPLC-UV Method Validation
Linearity Range (in human plasma)3-40 ng/mL
Lower Limit of Quantification (LLOQ)1.0 µg/L
Recovery66.4% to 105.7%
Intra-assay Coefficient of Variation (CV)< 17.4% in plasma
Inter-assay Coefficient of Variation (CV)< 14.2% in urine
In Vitro Metabolism Kinetics (Imipramine to this compound)
Km (Michaelis constant)Varies by enzyme and system
Vmax (Maximum reaction velocity)Varies by enzyme and system
Ki for Methimazole (FMO inhibitor)0.80 µmol/L
Experimental Protocols

Protocol 1: In Vitro Metabolism of Imipramine to this compound in Rat Thoracic Aortic Endothelial Cells (TAECs)

  • Homogenate Preparation: Homogenize cultured rat TAECs in 0.1 M phosphate buffer (pH 7.4 or 8.4).

  • Incubation Mixture: In a total volume of 2 mL, combine:

    • Rat TAEC homogenate (0.25 mg protein/mL)

    • MgCl2 (25 mmol/L)

    • Glucose 6-phosphate (6.7 mmol/L)

    • Nicotinamide (2.5 mmol/L)

    • Glucose 6-phosphate dehydrogenase (1 U/mL)

    • Imipramine (substrate) at final concentrations ranging from 5.0–100.0 µmol/L.

  • Reaction Initiation: Add NADP (0.5 mmol/L) and incubate for 2 minutes at 37°C in a shaking water bath.

  • Reaction Termination: Stop the reaction by adding 1 mL of 5.0 M NaOH and 7 mL of ethyl acetate.

  • Extraction: Vigorously shake the mixture for 10 minutes and centrifuge for 10 minutes at 800 x g.

  • Sample Preparation for Analysis: Transfer 5 mL of the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase for analysis.

Protocol 2: HPLC Method for Simultaneous Quantification of Imipramine and its Metabolites (including this compound)

  • Sample Preparation (Plasma):

    • To 0.5 mL of plasma, add an internal standard.

    • Alkalinize the sample.

    • Extract with 5 mL of a diethyl ether/2-propanol (90/10 v/v) mixture.

    • Back-extract into 0.5 mL of 0.1 M phosphoric acid.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Ion-paired mobile phase (specifics to be optimized based on the column and system). A mixture of sodium hydrogen phosphate solution (0.01 M) and acetonitrile (60/40 v/v) at pH 3.5 has been reported to be effective.

    • Detection: Electrochemical detection with a glassy carbon electrode set at +0.85 V against an Ag/AgCl reference electrode. UV detection can also be used.

  • Analysis: Inject the prepared sample and quantify based on a standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis start Biological Sample (e.g., Plasma) alkalinize Alkalinize Sample start->alkalinize extract Liquid-Liquid Extraction alkalinize->extract back_extract Back-Extraction extract->back_extract hplc HPLC Separation (C18 Column) back_extract->hplc detect Electrochemical or UV Detection hplc->detect quantify Quantification detect->quantify

Caption: Workflow for the analysis of this compound in biological samples.

metabolism_pathway cluster_enzymes Metabolizing Enzymes Imipramine Imipramine N_Oxide This compound Imipramine->N_Oxide N-Oxidation Desipramine Desipramine Imipramine->Desipramine N-Demethylation FMO FMO (pH dependent) FMO->N_Oxide CYP2C19 CYP2C19 CYP2C19->Desipramine

References

Derivatization methods for GC-MS analysis of N-oxygenated metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC-MS analysis of N-oxygenated metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to derivatization methods.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of N-oxygenated metabolites?

A1: N-oxygenated metabolites are often polar, non-volatile, and thermally labile. Gas chromatography requires analytes to be volatile and thermally stable to travel through the GC column. Derivatization is a chemical modification process that converts these metabolites into less polar, more volatile, and more thermally stable derivatives.[1][2][3][4][5] This process improves chromatographic peak shape, resolution, and sensitivity.

Q2: What are the most common derivatization methods for N-oxygenated metabolites?

A2: The most common methods involve silylation and acylation. A widely used approach is a two-step derivatization process:

  • Methoximation: This step protects carbonyl groups (aldehydes and ketones) to prevent the formation of multiple derivatives from a single compound due to tautomerization. Methoxyamine hydrochloride (MeOx) is a common reagent for this purpose.

  • Silylation or Acylation:

    • Silylation replaces active hydrogens (in hydroxyl, carboxyl, thiol, and amine groups) with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Acylation introduces an acyl group into molecules with active hydrogens. Perfluorinated anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used as they increase sensitivity for electron capture detection (ECD) and produce stable, volatile derivatives.

Q3: How do I choose between silylation and acylation?

A3: The choice depends on the specific metabolite and the analytical goals.

  • Silylation is a versatile and widely used technique suitable for a broad range of metabolites. Reagents like MSTFA are very effective and produce volatile by-products that do not interfere with the analysis.

  • Acylation , particularly with fluorinated reagents, can significantly enhance detector sensitivity, which is advantageous for trace-level analysis. However, the by-products of some acylation reactions can be acidic and potentially harmful to the GC column.

Troubleshooting Guides

Issue 1: Incomplete Derivatization or Low Product Yield

Question: I am observing a very small or no peak for my derivatized analyte. What are the possible causes and how can I troubleshoot this?

Answer: Incomplete derivatization is a common problem that can arise from several factors. A systematic approach is necessary to identify and resolve the issue.

Troubleshooting Steps:

  • Reagent Quality and Storage: Ensure derivatization reagents are fresh and have been stored under anhydrous conditions to prevent hydrolysis. Moisture can deactivate both silylating and acylating agents.

  • Reaction Conditions: The temperature, time, and reagent concentration are critical for a successful derivatization reaction. These parameters often require optimization for each specific analyte.

    • Temperature: Increasing the reaction temperature can improve the yield and reduce the reaction time. However, excessively high temperatures may lead to sample degradation. A typical starting range is 60-100°C.

    • Time: Reaction times can vary from minutes to hours depending on the analyte's reactivity and steric hindrance.

  • Sample Dryness: Ensure the sample extract is completely dry before adding the derivatization reagents. Water will react with the reagents and prevent the derivatization of the target analytes. Lyophilization (freeze-drying) is an effective method for removing water.

  • Solvent Choice: If the dried sample residue does not dissolve in the derivatization reagent, the reaction will not proceed efficiently. Adding a solvent like pyridine or ethyl acetate can help to dissolve the sample before adding the derivatization reagent.

Issue 2: Peak Tailing

Question: My derivatized analyte is producing tailing peaks. What could be the cause and how can I improve the peak shape?

Answer: Peak tailing is often caused by active sites in the GC system that interact with polar functional groups on the analyte.

Troubleshooting Steps:

  • GC System Inertness:

    • Inlet Liner: The inlet liner is a common source of activity. Use a deactivated liner and replace it regularly.

    • Column: Ensure the column is properly installed and the front end is not contaminated. Trimming a small portion (e.g., 10-20 cm) from the front of the column can sometimes resolve the issue.

  • Incomplete Derivatization: As mentioned in the previous issue, if the derivatization is incomplete, exposed polar functional groups can interact with the GC system, leading to peak tailing. Re-optimize the derivatization conditions.

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases can contribute to tailing. Try diluting the sample.

Issue 3: Presence of Artifact Peaks

Question: I am seeing unexpected peaks in my chromatogram. How can I identify and minimize these artifacts?

Answer: Artifact peaks can originate from the derivatization reagent, its by-products, or reactions with components in the sample matrix.

Troubleshooting Steps:

  • Blank Analysis: Always run a "reagent blank" (solvent and derivatization reagents without the analyte) and a "method blank" (the entire sample preparation procedure without the analyte). This will help identify peaks originating from the reagents, solvent, or sample preparation steps.

  • Reagent Purity: Use high-purity derivatization reagents to minimize artifact peaks from impurities.

  • Side Reactions: Be aware of potential side reactions. For example, some silylating agents can produce multiple derivatives for certain compounds. A two-step derivatization (methoximation followed by silylation) can help to minimize the formation of multiple derivatives for compounds with carbonyl groups.

Experimental Protocols

Protocol 1: Two-Step Derivatization (Methoximation followed by Silylation)

This protocol is a general guideline and may require optimization for specific N-oxygenated metabolites.

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without 1% trimethylchlorosilane (TMCS)

  • Heating block or oven

  • Vortex mixer

  • GC-MS vials

Procedure:

  • Methoximation:

    • Reconstitute the dried sample extract in 50 µL of the MeOx solution.

    • Vortex the vial for 30 seconds.

    • Heat the sample at 60°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Silylation:

    • Add 50 µL of MSTFA to the vial.

    • Vortex the vial for 30 seconds.

    • Heat the sample at 70°C for 20 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

Protocol 2: Acylation with Perfluoroacylimidazoles

This protocol is for the derivatization of amines, amides, alcohols, and phenols and may be adapted for certain N-oxygenated metabolites.

Materials:

  • Dried sample extract

  • Fluoroacylimidazole reagent (e.g., Trifluoroacetylimidazole - TFAI or Heptafluorobutyrylimidazole - HFBI)

  • Solvent (if needed, e.g., acetonitrile)

  • Heating block

  • Vortex mixer

  • GC-MS vials

Procedure:

  • Combine 0.1-2 mg of the sample with 200 µL of the fluoroacylimidazole reagent in a reaction vial.

  • Heat at 60°C for 15-30 minutes, or until the reaction is complete as determined by GC analysis.

  • Inject an appropriate volume of the derivatized sample directly into the GC-MS.

Quantitative Data Summary

The reproducibility of derivatization is crucial for quantitative analysis. The following table summarizes typical relative standard deviation (RSD) values reported for automated derivatization protocols, which indicate good method precision.

Analyte ClassDerivatization MethodMatrixMedian RSD (%)
Amino AcidsOn-line MOX/MSTFAStandard Mix< 10
Amino AcidsOn-line MOX/MSTFAPlasma16
Amino AcidsOn-line MOX/MSTFALiver10
Various MetabolitesOn-line MOX/MSTFASerum20 (intra-batch), 27 (inter-batch)

Data synthesized from references. Lower RSD values indicate higher precision.

Visualizations

Derivatization_Workflow General Derivatization Workflow for GC-MS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Step1 Step 1: Methoximation (e.g., MeOx in Pyridine) Drying->Step1 Dissolve in Reagent 1 Step2 Step 2: Silylation/Acylation (e.g., MSTFA or TFAA) Step1->Step2 GCMS GC-MS Analysis Step2->GCMS Inject Derivatized Sample

Caption: A generalized workflow for the derivatization of N-oxygenated metabolites for GC-MS analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Derivatization Problem Problem: Low/No Product Peak Cause1 Cause: Reagent Inactivity Problem->Cause1 Cause2 Cause: Suboptimal Conditions Problem->Cause2 Cause3 Cause: Sample Issues Problem->Cause3 Solution1 Solution: Use fresh, anhydrous reagents. Store properly. Cause1->Solution1 Solution2 Solution: Optimize temperature, time, and reagent concentration. Cause2->Solution2 Solution3 Solution: Ensure complete sample dryness. Use appropriate solvent. Cause3->Solution3

Caption: A logical diagram for troubleshooting incomplete derivatization in GC-MS analysis.

References

Technical Support Center: Optimizing Dose and Administration for In Vivo Imipramine N-oxide Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments involving Imipramine N-oxide. The content is structured to address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a major metabolite of Imipramine, a well-known tricyclic antidepressant.[1][2][3] It is formed in the body through the action of the flavin-containing monooxygenase (FMO) enzyme system.[4][5] Researchers often study this metabolite to understand the complete pharmacological and metabolic profile of the parent drug, Imipramine.

Q2: How should I prepare this compound for in vivo administration?

Proper solubilization is critical for successful in vivo studies. This compound has limited water solubility. For in vivo applications, a clear solution can be achieved using various solvent systems. It is recommended to prepare a stock solution first, which can then be diluted. For in vivo experiments, it is best to prepare the working solution freshly on the same day of use.

Q3: What are the common routes of administration for this compound in rodents?

Common administration routes for related compounds in rodent models include oral (PO), intramuscular (IM), and intraperitoneal (IP) injections. The choice of route depends on the experimental goals, such as mimicking a specific clinical administration route or achieving a desired pharmacokinetic profile. Intramuscular administration of the parent drug, imipramine, has been shown to result in higher plasma concentrations of the parent drug compared to its metabolite, while oral administration favors the desmethylated metabolite.

Q4: What is a typical dosage range for this compound?

Specific dosage data for this compound is not extensively published. However, dosing can be guided by the data available for the parent compound, Imipramine, and the compound's toxicity profile. The intraperitoneal LD50 (the dose lethal to 50% of a test population) for this compound hydrochloride has been reported as 90 mg/kg in rats and 150 mg/kg in mice.

Researchers should always perform dose-response studies to determine the optimal dose for their specific animal model and experimental endpoint. It is advisable to start with lower doses based on the parent compound's effective range and titrate upwards while monitoring for efficacy and any adverse effects.

Q5: What are the key pharmacokinetic and metabolic considerations?

Following a single intramuscular injection in rats, this compound concentrations peak in the brain and blood approximately 45 minutes after administration. The metabolism of Imipramine to this compound is primarily catalyzed by flavin-containing monooxygenase (FMO), while the conversion to its other major metabolite, desipramine, is handled by cytochrome P450 (CYP) enzymes. Factors such as the age and sex of the animals can alter the metabolism and accumulation of these compounds, which may lead to variability in results.

Troubleshooting Guide

Problem: Poor Solubility or Precipitation of the Compound

  • Cause: this compound has low aqueous solubility. The chosen solvent may be inappropriate or the concentration too high.

  • Solution: Utilize a co-solvent system. Several options have been shown to be effective for achieving a clear solution at concentrations of at least 2.5 mg/mL. Refer to Table 1 for recommended solvent systems. Always prepare solutions fresh and check for clarity before administration.

Problem: High Variability or Inconsistent Experimental Results

  • Cause: Variability can stem from multiple factors including inconsistent dosing formulation, degradation of the compound, or differences in animal physiology.

  • Solution:

    • Formulation: Ensure the compound is fully dissolved and the formulation is homogeneous. Prepare fresh working solutions for each experiment to avoid degradation. Stock solutions should be stored appropriately (e.g., -80°C for up to 6 months).

    • Administration Technique: Standardize the administration procedure (e.g., injection site, volume, speed) across all animals.

    • Animal Factors: Age and sex are known to affect the metabolism of imipramine and its metabolites. Ensure that animals are properly randomized and that these variables are accounted for in the experimental design and data analysis.

Problem: Animals Show Signs of Distress or Adverse Effects

  • Cause: The dose may be too high, or the animal may be experiencing side effects associated with tricyclic compounds.

  • Solution:

    • Monitor for Side Effects: Observe animals closely after administration for signs of sedation, confusion, anticholinergic effects (e.g., dry mouth, urinary retention), or cardiac irregularities.

    • Dose Adjustment: If adverse effects are observed, reduce the dose. Conduct a dose-finding study to identify the maximum tolerated dose (MTD) and the optimal effective dose for your model.

    • Route of Administration: The route of administration can influence the rate of absorption and peak plasma concentration. Consider an alternative route if severe acute effects are observed.

Data Presentation

Table 1: Recommended Solvent Systems for In Vivo Administration of this compound

Solvent System Components (in order of addition) Final Concentration Achieved Reference
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline ≥ 2.5 mg/mL
10% DMSO >> 90% (20% SBE-β-CD in saline) ≥ 2.5 mg/mL

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL | |

Table 2: Example In Vivo Dosage Ranges of Parent Compound (Imipramine) in Rodents Note: These doses are for the parent compound, Imipramine, and should be used only as a starting reference for designing this compound dose-finding studies.

Animal Model Dose Route Indication/Test Reference
Mice 7 mg/kg/day Oral (in food) Antidepressant-like effect
Mice 15 mg/kg IP Antidepressant-like effect (FST)
Mice 30 mg/kg IP Antidepressant activity (FST)
Rats 10 mg/kg/day IP Chronic administration

| Rats | 10-50 mg/kg | IP | Dose-dependent antidepressant action | |

Table 3: Common Routes of Administration and Recommended Volumes for Rodents | Route | Mouse Volume | Rat Volume | Reference | | :--- | :--- | :--- | | Intraperitoneal (IP) | Up to 0.5 mL | Up to 2.0 mL | | | Subcutaneous (SC) | Up to 0.5 mL | Up to 2.0 mL | | | Intramuscular (IM) | Up to 0.05 mL | Up to 0.2 mL | | | Oral (PO) Gavage | Up to 0.5 mL | Up to 2.0 mL | |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (PEG300/Tween-80/Saline)

  • Weigh the required amount of this compound powder.

  • Add 10% of the final desired volume as Dimethyl sulfoxide (DMSO) to the powder and vortex until fully dissolved. This creates the stock concentrate.

  • Add 40% of the final desired volume as Polyethylene glycol 300 (PEG300). Vortex to mix thoroughly.

  • Add 5% of the final desired volume as Tween-80. Vortex to ensure a homogenous mixture.

  • Add the remaining 45% of the final volume using sterile saline. Vortex thoroughly.

  • Visually inspect the final solution to ensure it is clear and free of precipitates before drawing it into a syringe for injection.

Protocol 2: Administration via Intraperitoneal (IP) Injection in Mice

  • Animal Restraint: Properly restrain the mouse by securing the loose skin at the scruff of the neck.

  • Positioning: Gently turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.

  • Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Injection: Using an appropriate gauge needle (e.g., 25-27G), insert the needle at a 15-20 degree angle, bevel up, just through the abdominal wall.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid appears, withdraw the needle and re-inject at a different site with a new needle.

  • Delivery: Inject the solution smoothly and withdraw the needle.

  • Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_analysis Phase 3: Analysis dose_calc Dose Calculation formulation Compound Formulation (Solubilization) dose_calc->formulation qc Quality Control (Check for Precipitation) formulation->qc random Animal Group Randomization qc->random admin Dosing & Administration (IP, PO, etc.) random->admin observe Post-Dose Monitoring (Adverse Effects) admin->observe endpoint Endpoint Measurement (Behavioral, Biomarker) observe->endpoint pk_sample PK Sampling (Blood, Tissue) observe->pk_sample data_analysis Data Analysis & Interpretation endpoint->data_analysis pk_sample->data_analysis

Caption: A typical experimental workflow for in vivo studies with this compound.

metabolic_pathway cluster_pathways Metabolic Pathways parent Imipramine n_oxide This compound parent->n_oxide N-Oxidation desipramine Desipramine (Active Metabolite) parent->desipramine N-Demethylation enzyme_fmo Flavin-containing Monooxygenase (FMO) enzyme_fmo->n_oxide enzyme_cyp Cytochrome P450 (CYP enzymes) enzyme_cyp->desipramine

Caption: The primary metabolic pathways of Imipramine in vivo.

References

How to confirm Imipramine N-oxide formation in metabolic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the formation of Imipramine N-oxide in metabolic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in metabolic assays?

A1: this compound is a metabolite of the tricyclic antidepressant drug, Imipramine. It is formed through the N-oxidation of the tertiary amine in the imipramine molecule. This metabolic pathway is primarily catalyzed by Flavin-containing monooxygenases (FMOs).[1][2] Monitoring the formation of this compound is crucial for understanding the complete metabolic profile of imipramine, assessing the activity of FMO enzymes, and evaluating potential drug-drug interactions.

Q2: Which enzymes are responsible for the formation of this compound?

A2: The N-oxidation of imipramine to this compound is predominantly catalyzed by Flavin-containing monooxygenases (FMOs).[1][2] While Cytochrome P450 (CYP) enzymes are the major players in the N-demethylation of imipramine to its active metabolite desipramine, FMOs are the key enzymes for the N-oxidation pathway.[3]

Q3: What are the main challenges in analyzing this compound?

A3: The analysis of this compound presents several challenges, primarily due to its inherent instability. N-oxide metabolites are known to be susceptible to reduction back to the parent drug, imipramine, during sample preparation, storage, and analysis. Additionally, in-source fragmentation or thermal degradation in the mass spectrometer can lead to the formation of ions corresponding to imipramine, potentially causing an underestimation of the N-oxide and an overestimation of the parent drug.

Q4: Is a chemical standard for this compound commercially available?

A4: Yes, this compound is available as a reference standard from various chemical suppliers. Utilizing a certified reference standard is essential for method development, calibration, and accurate quantification.

Troubleshooting Guides

Issue 1: Low or no detection of this compound
Potential Cause Troubleshooting Steps
Degradation during sample handling and storage - Minimize freeze-thaw cycles. - Store samples at -80°C. - Process samples on ice to minimize enzymatic activity.
Reduction of N-oxide during sample preparation - Avoid acidic conditions during extraction, as this can promote reduction. - Consider using milder extraction techniques like protein precipitation with cold acetonitrile over liquid-liquid extraction with harsh pH adjustments. - Investigate the use of reducing agent scavengers, although this is less common.
Inefficient extraction - Optimize the extraction solvent and pH. For this compound, a more polar solvent mixture may be required compared to imipramine. - Ensure thorough vortexing and centrifugation during liquid-liquid extraction.
Suboptimal LC-MS conditions - Use a high-quality analytical column, such as a C18 or biphenyl column, to achieve good separation from imipramine and other metabolites. - Optimize the mobile phase composition and gradient to ensure proper retention and peak shape. - Confirm that the mass spectrometer is properly tuned and calibrated.
Low formation in the metabolic assay - Ensure the appropriate cofactors (e.g., NADPH for FMOs) are present in the incubation mixture. - Verify the activity of the enzyme source (e.g., liver microsomes, recombinant enzymes). - Optimize the incubation time and substrate concentration.
Issue 2: Suspected in-source fragmentation or conversion to Imipramine
Potential Cause Troubleshooting Steps
High ion source temperature - Reduce the ion source temperature to the lowest setting that still provides adequate desolvation and sensitivity. N-oxides are thermally labile.
High declustering potential or fragmentor voltage - Lower the declustering potential (DP) or fragmentor voltage. High voltages in the ion source can induce fragmentation before the ions enter the mass analyzer.
Harsh ionization conditions - Use a "soft" ionization technique like Electrospray Ionization (ESI) over Atmospheric Pressure Chemical Ionization (APCI) if possible, as ESI is generally gentler. - Optimize other source parameters such as nebulizer gas flow and sheath gas flow to minimize in-source fragmentation.
Co-elution with Imipramine - Optimize the chromatographic method to achieve baseline separation of this compound from imipramine. This is critical for accurate quantification.

Data Presentation

Table 1: Mass Spectrometry Parameters for Imipramine and its N-oxide
CompoundPrecursor Ion (m/z) [M+H]⁺Product Ions (m/z) for MRM
Imipramine281.2236.2, 86.1
This compound297.2281.2 (loss of oxygen), other fragments may include 252.2 and 224.2

Note: The product ion at m/z 281.2 for this compound corresponds to the in-source loss of oxygen. While this transition can be used for monitoring, it's crucial to confirm that this is not solely due to in-source conversion by optimizing source conditions. Other, more specific fragments should be prioritized if available.

Table 2: Example Liquid Chromatography Parameters
ParameterCondition
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay with Liver Microsomes
  • Prepare the Incubation Mixture:

    • In a microcentrifuge tube, add liver microsomes (e.g., human, rat) to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Add Imipramine from a stock solution to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the Reaction:

    • Add NADPH (final concentration 1 mM) to initiate the metabolic reaction. For a negative control, add an equal volume of buffer instead of NADPH.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not present in the sample).

  • Sample Preparation:

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the detection and quantification of Imipramine and this compound.

Protocol 2: Sample Preparation using Protein Precipitation
  • To 100 µL of the sample (e.g., plasma, microsomal incubation), add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

Imipramine Imipramine N_Oxide This compound Imipramine->N_Oxide FMOs Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine CYP2C19, CYP3A4, CYP1A2 Hydroxy_Imipramine 2-hydroxyimipramine Imipramine->Hydroxy_Imipramine CYP2D6 Hydroxy_Desipramine 2-hydroxydesipramine Desipramine->Hydroxy_Desipramine CYP2D6

Caption: Metabolic pathways of Imipramine.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Microsomes, Plasma) Add_IS Add Internal Standard & Acetonitrile Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (Reversed-Phase) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Long-Term Storage of Imipramine N-oxide Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the long-term storage of Imipramine N-oxide stock solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: What solvents are suitable for preparing this compound stock solutions?

This compound is slightly soluble in chloroform and methanol. For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warming the solution and sonication can help redissolve the compound. If precipitation persists, it may indicate degradation or insolubility in the chosen solvent system. It is advisable to prepare a fresh solution.

Q4: What are the primary degradation pathways for this compound?

Based on the chemical structure of this compound and data from related tricyclic compounds, the primary degradation pathways are likely to be:

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation. A potential photodegradation product is a hydroxylated form of this compound (HO-imipramine-N-oxide).[2][3][4]

  • Oxidation: The N-oxide functional group can be susceptible to further oxidation or reduction. The molecule may also undergo oxidative degradation on other parts of the tricyclic ring system.

  • Hydrolysis: Degradation can occur under strongly acidic or basic conditions.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation process.

Q5: How can I minimize the degradation of my this compound stock solution?

To minimize degradation, follow these best practices:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Control Temperature: Adhere to the recommended storage temperatures (-20°C or -80°C).

  • Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize contaminants that could catalyze degradation.

  • Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Avoid Contamination: Use sterile techniques to prevent microbial contamination, which can also lead to degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound stock solutions.

Issue Potential Cause Troubleshooting Steps
Loss of Potency or Inconsistent Experimental Results Degradation of this compound due to improper storage (temperature, light exposure), repeated freeze-thaw cycles, or chemical instability.1. Verify Storage Conditions: Ensure the solution has been stored at the correct temperature and protected from light. 2. Prepare Fresh Solution: If degradation is suspected, prepare a fresh stock solution from solid material. 3. Perform Quality Control: If possible, analyze the solution using a stability-indicating method (e.g., HPLC) to determine the concentration and purity of this compound.
Appearance of New Peaks in Chromatogram Formation of degradation products.1. Identify Degradation Pathway: Review the storage and handling procedures to identify potential causes (e.g., exposure to light, extreme pH). 2. Characterize Degradants: If necessary, use techniques like LC-MS to identify the mass of the degradation products and elucidate their structures. 3. Optimize Storage: Implement stricter storage conditions (e.g., lower temperature, light protection) to prevent the formation of these impurities.
Color Change in Solution Degradation of the compound.1. Discard the Solution: A visible color change is a strong indicator of significant degradation. 2. Prepare a Fresh Solution: Use fresh, solid this compound and high-purity solvent. 3. Review Handling Procedures: Ensure that the solution is not exposed to contaminants or harsh conditions during preparation and handling.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound under various stress conditions. The following table provides a general overview of recommended storage conditions and known stability information.

Parameter Condition Recommended Duration Reference
Long-Term Storage -80°CUp to 6 months[1]
Short-Term Storage -20°CUp to 1 month
Hygroscopicity AmbientHygroscopic

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for in vitro or in vivo experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the solid this compound and DMSO to equilibrate to room temperature.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming and/or sonication may be used if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Photostability chamber

  • Heating block or oven

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the this compound stock solution in a heating block or oven at a controlled high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • At specified time points, withdraw samples, allow them to cool to room temperature, and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the this compound stock solution to a controlled light source (e.g., in a photostability chamber providing UV and visible light) for a defined duration.

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to protect it from light.

    • At specified time points, withdraw samples from both the exposed and control solutions and dilute with mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Visualizations

degradation_pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products imipramine_n_oxide This compound photodegradation Photodegradation (UV Light) imipramine_n_oxide->photodegradation oxidation Oxidation (e.g., H₂O₂) imipramine_n_oxide->oxidation hydrolysis Hydrolysis (Acidic/Basic) imipramine_n_oxide->hydrolysis thermal Thermal Stress imipramine_n_oxide->thermal ho_imipramine_n_oxide HO-Imipramine N-oxide photodegradation->ho_imipramine_n_oxide other_oxidized Other Oxidized Products oxidation->other_oxidized hydrolytic_products Hydrolytic Products hydrolysis->hydrolytic_products thermal_products Thermal Degradants thermal->thermal_products troubleshooting_workflow start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok prepare_fresh Prepare Fresh Stock Solution storage_ok->prepare_fresh No analyze_solution Analyze Solution by HPLC (Optional, if available) storage_ok->analyze_solution Yes end_ok Problem Resolved prepare_fresh->end_ok correct_storage Correct Storage Practices prepare_fresh->correct_storage analyze_solution->prepare_fresh Degradation Detected analyze_solution->end_ok Purity & Conc. OK end_persist Problem Persists: Contact Technical Support correct_storage->start

References

Validation & Comparative

A Comparative Guide to the Pharmacokinetics of Imipramine and Imipramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the tricyclic antidepressant Imipramine and its metabolite, Imipramine N-oxide. The information presented is based on available experimental data to facilitate a comprehensive understanding of their absorption, distribution, metabolism, and excretion.

Executive Summary

Imipramine is a well-established tricyclic antidepressant that undergoes extensive metabolism. One of its metabolites, this compound, has also been investigated as a therapeutic agent. This guide highlights the key pharmacokinetic differences between the parent drug and its N-oxide metabolite, providing valuable insights for researchers in drug development and pharmacology. While extensive data is available for Imipramine, the pharmacokinetic profile of directly administered this compound is less well-documented.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for Imipramine and this compound based on available data from human and animal studies.

Table 1: Pharmacokinetic Parameters of Imipramine in Humans (Oral Administration)

ParameterValueReference
Bioavailability (F) 22-77%[1]
Time to Peak (Tmax) 2-6 hours[2]
Elimination Half-life (t½) 11-25 hours[3]
Volume of Distribution (Vd) 10-20 L/kg[4]
Clearance (CL) 12.8 ml/min/kg[1]

Table 2: Pharmacokinetic Parameters of Imipramine in Humans (Intravenous Administration)

ParameterValueReference
Elimination Half-life (t½) 21 hours
Volume of Distribution (Vd) 21.0 L/kg
Clearance (CL) 12.8 ml/min/kg

Table 3: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationParameterValueReference
HumanIntravenousElimination Half-life (t½) 1.8 hours
RatIntramuscularTime to Peak (Tmax) 45 minutes

Note: Comprehensive pharmacokinetic data for this compound, particularly after oral administration in humans, is limited in the available literature.

Metabolic Pathways and Interconversion

Imipramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The main metabolic pathways include:

  • N-demethylation: to its active metabolite, desipramine.

  • Hydroxylation: at the 2- and 10-positions.

  • N-oxidation: to form this compound.

  • Glucuronide conjugation.

Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine N-demethylation (CYP2C19, CYP1A2, CYP3A4) 2-OH-Imipramine 2-OH-Imipramine Imipramine->2-OH-Imipramine Hydroxylation (CYP2D6) 10-OH-Imipramine 10-OH-Imipramine Imipramine->10-OH-Imipramine Hydroxylation This compound This compound Imipramine->this compound N-oxidation Glucuronide Conjugates Glucuronide Conjugates Desipramine->Glucuronide Conjugates 2-OH-Imipramine->Glucuronide Conjugates This compound->Imipramine Reduction

Metabolic pathway of Imipramine.

Experimental Protocols

This section outlines a general methodology for a comparative pharmacokinetic study of Imipramine and this compound.

1. Study Design:

A randomized, crossover study in healthy human volunteers or an appropriate animal model (e.g., rats, dogs) is recommended. Subjects would receive a single oral or intravenous dose of Imipramine and, after a suitable washout period, a single dose of this compound.

2. Blood Sampling:

Serial blood samples should be collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to capture the absorption, distribution, and elimination phases of both compounds.

3. Sample Preparation:

Plasma is separated from the blood samples by centrifugation. A liquid-liquid extraction or solid-phase extraction method can be used to isolate Imipramine, this compound, and other relevant metabolites from the plasma matrix.

4. Analytical Method:

A validated high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is a suitable method for the simultaneous quantification of Imipramine and this compound in plasma samples.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a specific wavelength or MS/MS for higher sensitivity and selectivity.

5. Pharmacokinetic Analysis:

The plasma concentration-time data for both compounds would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, t½, Vd, and CL.

cluster_protocol Experimental Workflow Study Design Study Design Dosing Dosing Study Design->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Sample Preparation Sample Preparation Blood Sampling->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling

Experimental workflow for a pharmacokinetic study.

Discussion

The available data suggests that this compound has a significantly shorter elimination half-life compared to Imipramine when administered intravenously in humans. In rats, this compound is rapidly absorbed after intramuscular injection. The extensive first-pass metabolism of oral Imipramine contributes to its high pharmacokinetic variability. If this compound undergoes less first-pass metabolism, it could potentially offer a more predictable pharmacokinetic profile. However, the extent of its conversion back to the active parent drug, Imipramine, in vivo is a critical factor that requires further investigation to fully understand its therapeutic potential.

Conclusion

This guide provides a comparative overview of the pharmacokinetics of Imipramine and this compound based on the currently available scientific literature. While the pharmacokinetic profile of Imipramine is well-characterized, further studies are needed to fully elucidate the absorption, distribution, metabolism, and excretion of this compound, particularly after oral administration in humans. Such data is crucial for determining its potential as a therapeutic alternative to Imipramine. The provided experimental framework can serve as a basis for designing future studies to address these knowledge gaps.

References

Head-to-head comparison of Imipraminoxide and Amitriptylinoxide

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Imipraminoxide and Amitriptylinoxide for Researchers and Drug Development Professionals

Introduction

Imipramine and amitriptyline are cornerstone tricyclic antidepressants (TCAs) that have been utilized in the treatment of major depressive disorder for decades.[1][2] Their therapeutic efficacy is primarily attributed to their ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE).[3] Imipraminoxide and amitriptylinoxide are the N-oxide metabolites of imipramine and amitriptyline, respectively.[4][5] While extensive comparative data on these N-oxide metabolites is limited, this guide provides a detailed head-to-head comparison based on available preclinical and clinical research, focusing on their pharmacology, pharmacokinetics, and the experimental methods used for their evaluation. This comparison is particularly relevant for researchers in pharmacology and professionals in drug development exploring the therapeutic potential and metabolic fate of TCAs.

Chemical Structures

The chemical structures of imipramine, imipraminoxide, amitriptyline, and amitriptylinoxide are presented below. The N-oxidation occurs at the tertiary amine of the propylidene side chain.

  • Imipramine: 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine

  • Imipraminoxide: 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine-N-oxide

  • Amitriptyline: 3-(10,11-dihydro-5H-dibenzo[a,d]annulen-5-ylidene)-N,N-dimethylpropan-1-amine

  • Amitriptylinoxide: 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-N-oxide

Mechanism of Action

The primary mechanism of action for tricyclic antidepressants involves the inhibition of serotonin and norepinephrine reuptake by blocking their respective transporters, SERT and NET. Tertiary amines, like imipramine and amitriptyline, generally exhibit a more pronounced effect on serotonin reuptake.

Amitriptylinoxide has been shown to have a significantly lower affinity for most of the receptors studied compared to its parent compound, amitriptyline. For instance, its affinity for muscarinic acetylcholine receptors is considerably weaker, which may account for a reduction in anticholinergic side effects. Despite its reduced receptor affinity, amitriptylinoxide is believed to retain its antidepressant properties by acting as a prodrug, steadily converting to amitriptyline in the brain. In preclinical studies, amitriptylinoxide, similar to amitriptyline, was found to inhibit norepinephrine uptake and act as a serotonin antagonist.

Information on the specific receptor binding profile of imipraminoxide is less readily available. However, it is known to be a major metabolite of imipramine, formed through the action of flavin-containing monooxygenase (FMO).

Pharmacological Profile

The pharmacological effects of these compounds are dictated by their binding affinities to various neurotransmitter receptors.

Receptor Binding Affinities

The following table summarizes the available data on the receptor binding affinities. It is important to note that direct comparative studies for imipraminoxide are scarce.

Receptor/TransporterImipramine (IC50/Ki, nM)Amitriptyline (IC50/Ki, nM)Amitriptylinoxide (IC50, µM)
SERT (Serotonin Transporter) High AffinityHigh AffinityWeak Affinity
NET (Norepinephrine Transporter) 35High AffinityWeak Affinity
Muscarinic Acetylcholine Receptor High Affinity0.32 µM (IC50)18 µM (IC50)
α1-Adrenergic Receptor High AffinityHigh Affinity~60-fold less than Amitriptyline
Histamine H1 Receptor High AffinityHigh AffinityNot specified, but generally weak
Dopamine D2 Receptor Low AffinityLow AffinityWeak Affinity

Pharmacokinetics

The pharmacokinetic properties of the N-oxides differ significantly from their parent compounds, particularly in terms of absorption and elimination.

ParameterImipramineImipraminoxideAmitriptylineAmitriptylinoxide
Bioavailability 22-77% (Oral)Data not availableExtensive first-pass metabolismMore rapidly absorbed than amitriptyline
Elimination Half-life 20 hoursData not available10-28 hours1.5 hours
Metabolism Hepatic (CYP1A2, CYP2C19, CYP2D6), N-demethylation to desipramine, N-oxidation to imipraminoxideData not availableHepatic (CYP2C19, CYP2D6), N-demethylation to nortriptyline, N-oxidation to amitriptylinoxideReduction to amitriptyline and subsequent metabolism
Excretion Primarily renal (80%)Data not availablePrimarily renalA significant portion is excreted unchanged in the urine (22-34%)
Metabolic Pathways

Both imipramine and amitriptyline are metabolized in the liver through two primary routes: N-demethylation by cytochrome P450 (CYP) enzymes to form active metabolites (desipramine and nortriptyline, respectively), and N-oxidation by flavin-containing monooxygenases (FMOs) to produce their respective N-oxides.

cluster_imipramine Imipramine Metabolism cluster_amitriptyline Amitriptyline Metabolism IMI Imipramine DESI Desipramine (Active Metabolite) IMI->DESI CYP2C19 (N-demethylation) IMINO Imipraminoxide IMI->IMINO FMO (N-oxidation) AMI Amitriptyline NOR Nortriptyline (Active Metabolite) AMI->NOR CYP2C19 (N-demethylation) AMINO Amitriptylinoxide AMI->AMINO FMO (N-oxidation) AMINO->AMI Reduction

Metabolic pathways of Imipramine and Amitriptyline.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay is crucial for determining the potency of compounds in inhibiting serotonin and norepinephrine reuptake.

Principle: This method measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent monoamine substrate into cells expressing the specific transporter (SERT or NET).

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

  • Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to form a confluent monolayer.

  • Compound Incubation: The cell medium is replaced with a buffer (e.g., Krebs-Ringer-HEPES buffer) containing various concentrations of the test compound (Imipraminoxide or Amitriptylinoxide) or a reference inhibitor (e.g., Imipramine or Amitriptyline). The plates are incubated for a predefined period (e.g., 10-30 minutes) at 37°C.

  • Substrate Addition: A radiolabeled substrate (e.g., [³H]-serotonin or [³H]-norepinephrine) or a fluorescent substrate is added to each well.

  • Uptake Reaction: The plates are incubated for a specific time (e.g., 10-60 minutes) at 37°C to allow for substrate uptake.

  • Termination and Washing: The uptake is terminated by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold buffer to remove extracellular substrate.

  • Quantification:

    • For radiolabeled assays, cells are lysed, and the radioactivity is measured using a liquid scintillation counter.

    • For fluorescent assays, the intracellular fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to control wells (no inhibitor). IC50 values are then determined by fitting the concentration-response data to a sigmoidal curve.

A Plate cells expressing SERT or NET B Add test compounds (e.g., Imipraminoxide) A->B C Incubate at 37°C B->C D Add labeled substrate ([³H]-5HT or [³H]-NE) C->D E Incubate for uptake D->E F Wash to remove extracellular substrate E->F G Lyse cells and quantify intracellular substrate F->G H Calculate % inhibition and determine IC50 G->H

Workflow for Monoamine Transporter Uptake Assay.
Receptor Binding Assay

Principle: This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Detailed Protocol:

  • Membrane Preparation: Brain tissue (e.g., rat cortex for muscarinic receptors) is homogenized and centrifuged to prepare a crude membrane fraction containing the receptors of interest.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-quinuclidinyl benzilate for muscarinic receptors) and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The available evidence suggests that amitriptylinoxide functions as a prodrug of amitriptyline, exhibiting a distinct pharmacokinetic and pharmacodynamic profile. Its rapid absorption, short half-life, and significantly lower affinity for muscarinic and adrenergic receptors may translate to a faster onset of action with a more favorable side-effect profile compared to its parent compound. While still therapeutically active, the antidepressant effects of amitriptylinoxide are likely mediated through its conversion to amitriptyline.

There is a notable lack of publicly available, direct comparative data for imipraminoxide. Given that imipramine and amitriptyline share structural and pharmacological similarities, it is plausible that imipraminoxide may also act as a prodrug with a modified side-effect profile. However, dedicated preclinical and clinical studies are necessary to confirm this hypothesis and to fully elucidate its pharmacological and pharmacokinetic properties.

For researchers and drug development professionals, the study of these N-oxide metabolites offers a potential avenue for developing antidepressant therapies with improved tolerability. Future research should focus on conducting direct head-to-head in vitro and in vivo studies of imipraminoxide and amitriptylinoxide to comprehensively characterize their therapeutic potential.

References

A Comparative Guide to the Antidepressant Activity of Imipramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Imipramine N-oxide, a metabolite of the tricyclic antidepressant (TCA) Imipramine. While historical clinical observations suggest potential advantages for this compound, a lack of recent, direct preclinical comparisons necessitates a review of the available data alongside standardized validation protocols for antidepressant activity, using its parent compound, Imipramine, as a reference.

Overview and Clinical Perspective

This compound, also known as imipraminoxide, was introduced in Europe in the 1960s.[1] It is a metabolite and analogue of the well-established tricyclic antidepressant, Imipramine.[1][2] Early clinical studies reported that this compound exhibited a potentially faster onset of action, slightly higher efficacy, and a more favorable side effect profile compared to Imipramine, with notably diminished anticholinergic effects such as dry mouth and dizziness.[1] Some research has suggested that this compound may function as a prodrug to Imipramine.[1] However, its pharmacological properties have not been extensively elucidated with modern techniques.

Comparative Pharmacological Profile

Table 1: Monoamine Transporter Binding Affinities of Imipramine

CompoundTargetKᵢ (nM)
ImipramineSERT1.4 - 32
NET2.6 - 35

Data represents a range from available sources. The binding affinities for this compound are not well-documented in recent studies.

Preclinical Validation of Antidepressant Activity

Standardized behavioral models in rodents are crucial for the preclinical assessment of antidepressant efficacy. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used assays.

Experimental Protocols

Forced Swim Test (FST)

The FST is a behavioral despair model used to assess the efficacy of potential antidepressant treatments.

  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the rodent cannot touch the bottom or escape.

  • Procedure: Mice or rats are placed in the water-filled cylinder. The total duration of the test is typically 6 minutes. The key behaviors measured are immobility (floating with only minor movements to keep the head above water), swimming, and climbing.

  • Data Analysis: The duration of immobility in the last 4 minutes of the test is the primary endpoint. A significant decrease in immobility time for a drug-treated group compared to a vehicle-treated control group is indicative of antidepressant-like activity.

Tail Suspension Test (TST)

The TST is another widely used model of behavioral despair in mice.

  • Apparatus: A horizontal bar is set up at a sufficient height to prevent the mouse from reaching any surface.

  • Procedure: The mouse is suspended by its tail from the bar using adhesive tape. The duration of the test is typically 6 minutes.

  • Data Analysis: The duration of immobility (hanging passively) is recorded. A reduction in the total time of immobility is interpreted as an antidepressant-like effect.

Radioligand Binding Assay for SERT and NET

These assays determine the binding affinity of a compound to its target transporters.

  • Objective: To quantify the affinity (Kᵢ value) of a test compound (e.g., this compound) for the serotonin and norepinephrine transporters.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target transporter (e.g., from transfected cell lines or specific brain regions).

    • A specific radioligand for the target transporter (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET).

    • The unlabeled test compound at various concentrations.

    • Assay buffer and a filtration device.

  • Procedure:

    • The membranes, radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding.

    • The mixture is then rapidly filtered to separate the bound from the unbound radioligand.

    • The radioactivity on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow cluster_preclinical Preclinical Antidepressant Validation cluster_mechanistic Mechanistic Studies drug_admin Drug Administration (e.g., this compound, Imipramine) behavioral_testing Behavioral Testing drug_admin->behavioral_testing fst Forced Swim Test behavioral_testing->fst Model 1 tst Tail Suspension Test behavioral_testing->tst Model 2 data_analysis Data Analysis (Immobility Time) fst->data_analysis tst->data_analysis efficacy Antidepressant Efficacy data_analysis->efficacy binding_assay Radioligand Binding Assay sert SERT Affinity (Ki) binding_assay->sert net NET Affinity (Ki) binding_assay->net mechanism Mechanism of Action sert->mechanism net->mechanism

Caption: Experimental workflow for validating the antidepressant activity of a compound.

signaling_pathway cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron serotonin 5-HT presynaptic->serotonin Release norepinephrine NE presynaptic->norepinephrine Release postsynaptic Postsynaptic Neuron sert SERT net NET serotonin->sert Reuptake receptors 5-HT & NE Receptors serotonin->receptors Binding norepinephrine->net Reuptake norepinephrine->receptors Binding receptors->postsynaptic Signal Transduction imipramine Imipramine / This compound imipramine->sert Blockade imipramine->net Blockade

Caption: Mechanism of action of tricyclic antidepressants at the synapse.

Conclusion

This compound presents an intriguing profile based on early clinical observations, suggesting potential benefits over its parent compound, Imipramine. However, the lack of contemporary preclinical data, particularly quantitative comparisons of efficacy in behavioral models and binding affinities for key monoamine transporters, represents a significant knowledge gap. Further investigation using standardized assays is warranted to validate these historical claims and to fully characterize the antidepressant potential of this compound for modern drug development. Researchers are encouraged to employ the outlined experimental protocols to generate robust, comparative data that will elucidate the therapeutic promise of this compound.

References

Comparative Analysis of Imipramine Antibody Cross-Reactivity with Imipramine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Reactivity

In immunoassay development, antibody specificity is a paramount parameter. Cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, imipramine), also binds to other structurally similar molecules, such as its metabolites.[1] Imipramine is a tricyclic antidepressant that is extensively metabolized in the body, with imipramine N-oxide being one of its significant metabolites. Therefore, the extent to which anti-imipramine antibodies cross-react with this compound can significantly impact the accuracy and reliability of any immunoassay designed to measure imipramine concentrations. A high degree of cross-reactivity can lead to an overestimation of the parent drug concentration.

Principle of Cross-Reactivity Assessment

The most common method to determine antibody cross-reactivity for small molecules like imipramine is a competitive enzyme-linked immunosorbent assay (ELISA) .[2][3][4] This assay format is predicated on the competition between a labeled antigen (e.g., imipramine conjugated to an enzyme) and the unlabeled antigen in a sample (imipramine or the cross-reactant, this compound) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the unlabeled antigen in the sample.

dot graph "Competitive_ELISA_for_Cross_Reactivity" { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Imipramine" { label="Analyte: Imipramine"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imipramine [label="Imipramine (Analyte)"]; Imipramine_HRP [label="Imipramine-HRP (Tracer)"]; }

subgraph "cluster_Imipramine_N_Oxide" { label="Potential Cross-Reactant"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imipramine_N_Oxide [label="this compound"]; }

subgraph "cluster_Assay" { label="Competitive ELISA"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Antibody [label="Anti-Imipramine Antibody (Coated on plate)", shape=invhouse]; Binding [label="Competition for Antibody Binding", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Substrate"]; Signal [label="Colorimetric Signal", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

Imipramine -> Binding; Imipramine_N_Oxide -> Binding [style=dashed]; Imipramine_HRP -> Binding; Antibody -> Binding [dir=none]; Binding -> Substrate [label="Bound Imipramine-HRP reacts"]; Substrate -> Signal;

caption [label="Competitive ELISA Workflow for Cross-Reactivity Assessment", shape=plaintext, fontname="Arial", fontsize=12]; } . Figure 1. Competitive ELISA Workflow for Cross-Reactivity Assessment.

Experimental Protocol: Competitive ELISA for Imipramine and this compound

This section details a generalized protocol for a competitive ELISA to determine the cross-reactivity of an anti-imipramine antibody.

1. Materials and Reagents:

  • Anti-imipramine antibody

  • Imipramine standard

  • This compound standard

  • Imipramine-horseradish peroxidase (HRP) conjugate (or other suitable enzyme conjugate)

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

2. Assay Procedure:

  • Antibody Coating: Dilute the anti-imipramine antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the imipramine standard and the this compound standard in assay buffer.

    • In separate wells, add 50 µL of the standard dilutions (for imipramine) or the potential cross-reactant dilutions (for this compound).

    • Add 50 µL of the imipramine-HRP conjugate (at a pre-determined optimal dilution) to each well.

    • Incubate for 1-2 hours at room temperature, allowing the free analyte and the enzyme-conjugated analyte to compete for binding to the coated antibody.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Presentation

The data obtained from the competitive ELISA is used to generate dose-response curves for both imipramine and this compound.

  • Calculate Percent Inhibition: The percentage of binding inhibition is calculated for each concentration of imipramine and this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] * 100

  • Determine the IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the analyte that causes 50% inhibition of the maximal signal.[5] This value is determined for both imipramine and this compound by plotting the percent inhibition against the logarithm of the analyte concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate Percent Cross-Reactivity: The percent cross-reactivity of the antibody with this compound is calculated using the following formula: % Cross-Reactivity = (IC50 of Imipramine / IC50 of this compound) * 100

Table 1: Hypothetical Cross-Reactivity Data for Anti-Imipramine Antibody

AnalyteIC50 (ng/mL)% Cross-Reactivity
Imipramine10100% (Reference)
This compound5002%

This table presents a hypothetical outcome for illustrative purposes.

Interpretation of Results

The percent cross-reactivity value quantitatively describes the antibody's specificity. A low percentage indicates high specificity for imipramine with minimal interference from this compound. Conversely, a high percentage suggests that the antibody binds significantly to the metabolite, which would lead to inaccurate measurements in samples containing both compounds. For most applications, an antibody with low cross-reactivity to major metabolites is highly desirable.

Visualizing the Molecular Relationship

The structural similarity between imipramine and its N-oxide metabolite is the underlying reason for potential antibody cross-reactivity. The addition of an oxygen atom to the tertiary amine in the side chain of imipramine to form the N-oxide is a relatively minor structural change.

dot digraph "Molecular_Relationship" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

Imipramine [label="Imipramine\n(Parent Drug)"]; N_Oxide [label="this compound\n(Metabolite)"]; Antibody [label="Anti-Imipramine\nAntibody", shape=proteasesite, fillcolor="#34A853", fontcolor="#FFFFFF"];

Imipramine -> Antibody [label="High Affinity\nBinding"]; N_Oxide -> Antibody [label="Potential Cross-Reactivity\n(Lower Affinity)", style=dashed, color="#EA4335"]; } . Figure 2. Antibody Binding with Imipramine and its N-oxide.

Conclusion

While direct experimental data on the cross-reactivity of imipramine antibodies with this compound is sparse, the methodology to determine this crucial parameter is well-established. By employing a competitive ELISA, researchers can quantitatively assess the specificity of their antibodies. This guide provides the necessary framework, from experimental design to data analysis, to enable a thorough comparison. The generation of such data is essential for the validation of any imipramine immunoassay and for ensuring the accuracy of subsequent research and clinical applications.

References

Imipramine N-oxide: A Comparative Analysis of Anticholinergic Properties Against its Parent Compound, Imipramine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates that Imipramine N-oxide, a metabolite of the tricyclic antidepressant Imipramine, exhibits a reduced anticholinergic potential compared to its parent drug. This guide synthesizes clinical and preclinical findings to provide a detailed comparison for researchers, scientists, and drug development professionals.

Imipramine, a cornerstone of antidepressant therapy for decades, is well-known for its potent therapeutic effects, which are unfortunately accompanied by a significant burden of anticholinergic side effects. These effects, stemming from the blockade of muscarinic acetylcholine receptors, can include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment, often leading to poor patient compliance. The development of active metabolites with potentially improved side-effect profiles, such as this compound, has therefore been an area of significant interest.

Clinical Evidence: Reduced Anticholinergic Side Effects

Clinical investigations, though limited and primarily from an earlier era of psychopharmacology, consistently suggest a lower incidence and severity of anticholinergic adverse effects with this compound compared to Imipramine.

A key double-blind clinical trial directly comparing this compound with Imipramine demonstrated that while both compounds possessed comparable antidepressant efficacy, this compound was associated with fewer and less pronounced side effects. Notably, this included a reduction in anticholinergic symptoms such as dry mouth and dizziness. This clinical observation is the most direct evidence supporting the claim of a reduced anticholinergic burden with the N-oxide metabolite.

Further supporting this trend, a similar comparative study of another tricyclic antidepressant, amitriptyline, and its N-oxide metabolite, also revealed that the N-oxide form produced less marked anticholinergic and sedative side effects.

Anticholinergic Side Effect Imipramine This compound Reference
Dry Mouth More Frequent/SevereLess Frequent/SevereClinical Trial Data
Dizziness More Frequent/SevereLess Frequent/SevereClinical Trial Data
Sweating More Frequent/SevereLess Frequent/SevereClinical Trial Data

Preclinical Pharmacology and Receptor Binding

While direct, publicly available quantitative in vitro data comparing the muscarinic receptor binding affinities of Imipramine and this compound is scarce, the clinical observations are likely underpinned by differences in their interaction with muscarinic acetylcholine receptors.

Imipramine is a potent antagonist at muscarinic receptors. Its anticholinergic activity is a well-characterized aspect of its pharmacological profile. The structural modification in this compound, specifically the oxidation of the nitrogen atom in the dimethylaminopropyl side chain, is hypothesized to alter its binding affinity for the muscarinic receptor, leading to a weaker antagonist effect.

For context, the anticholinergic potency of other Imipramine metabolites has been quantified. For instance, desipramine, the N-demethylated metabolite of Imipramine, shows a marked reduction in antimuscarinic activity compared to the parent compound. This demonstrates that even small structural changes to the side chain can significantly impact anticholinergic properties.

Compound Muscarinic Receptor Affinity (Ki in nM) Reference
Imipramine High (Specific values vary across studies)
This compound Lower than Imipramine (Inferred from clinical data)-
Desipramine Markedly Lower than Imipramine

Table 2: Comparative Muscarinic Receptor Affinities. This table highlights the high affinity of Imipramine for muscarinic receptors. While a specific Ki value for this compound is not available in the reviewed literature, clinical findings strongly suggest it is lower than that of Imipramine. The data for Desipramine is included for comparative purposes.

Experimental Protocols

The following are generalized methodologies representative of the types of experiments used to assess the anticholinergic properties of compounds like Imipramine and its metabolites.

Radioligand Receptor Binding Assay

This in vitro assay is the gold standard for determining the affinity of a drug for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Imipramine and this compound for muscarinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a source rich in muscarinic receptors, such as rat brain cortex or a cell line engineered to express a specific muscarinic receptor subtype (e.g., M1, M2, M3).

  • Radioligand Incubation: The membranes are incubated with a specific radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) at a fixed concentration.

  • Competitive Binding: Increasing concentrations of the unlabeled test compounds (Imipramine or this compound) are added to compete with the radioligand for binding to the receptors.

  • Separation and Quantification: The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the free radioligand. The amount of radioactivity trapped on the filter is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Muscarinic_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_inhibition Antagonism Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1, M3, M5) Acetylcholine->Muscarinic_Receptor Binds Gq_alpha Gq_alpha Muscarinic_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Ca_release->PKC Co-activates Cellular_Response Cellular_Response PKC->Cellular_Response Leads to Imipramine Imipramine Imipramine->Muscarinic_Receptor Potent Blockade Imipramine_N_oxide Imipramine N-oxide Imipramine_N_oxide->Muscarinic_Receptor Weaker Blockade

In Vivo Assessment of Anticholinergic Effects

Animal models can be used to evaluate the physiological consequences of muscarinic receptor blockade.

Objective: To compare the in vivo anticholinergic effects of Imipramine and this compound.

Methodology:

  • Animal Model: A suitable animal model, such as rats or mice, is used.

  • Drug Administration: Animals are administered with either a vehicle control, Imipramine, or this compound at various doses.

  • Measurement of Salivary Flow: A common method to assess peripheral anticholinergic activity is to measure the rate of salivation induced by a muscarinic agonist like pilocarpine. The ability of the test compounds to inhibit this induced salivation is quantified.

  • Other Assessments: Other parameters indicative of anticholinergic activity can also be measured, such as pupil diameter (mydriasis), heart rate (tachycardia), and effects on gastrointestinal motility.

  • Data Analysis: Dose-response curves are generated to compare the potency of Imipramine and this compound in producing anticholinergic effects.

Conclusion

A Preclinical Showdown: Imipramine N-oxide and SSRIs in Models of Affective Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences between antidepressant candidates is paramount. This guide offers a comparative analysis of the preclinical data for the tricyclic antidepressant (TCA) metabolite, Imipramine N-oxide, and the widely prescribed Selective Serotonin Reuptake Inhibitors (SSRIs). Due to the limited availability of direct preclinical studies on this compound, this comparison will primarily utilize data from its parent compound, imipramine, as a proxy, reflecting its role as a prodrug.

This compound, a metabolite of the first-generation tricyclic antidepressant imipramine, has been noted in historical clinical literature for a potentially faster onset of action and a more favorable side-effect profile compared to its parent compound.[1] SSRIs, such as fluoxetine, represent a later class of antidepressants designed for greater selectivity, primarily targeting the serotonin transporter (SERT). This guide synthesizes available preclinical data to illuminate the comparative pharmacology, behavioral effects, and underlying molecular mechanisms of these two classes of antidepressants.

Pharmacological Profile: A Tale of Two Mechanisms

The fundamental difference between imipramine (and by extension, this compound) and SSRIs lies in their interaction with monoamine transporters. Imipramine is a non-selective inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), with a somewhat higher affinity for SERT.[2] In contrast, SSRIs exhibit high selectivity for SERT, with minimal impact on NET.[3] This distinction in their primary mechanism of action gives rise to differing downstream effects and side-effect profiles.

Table 1: Comparative Pharmacological Profile

FeatureImipramine (as a proxy for this compound)SSRIs (e.g., Fluoxetine)
Primary Mechanism Inhibition of SERT and NETSelective inhibition of SERT
Neurotransmitter Effects Increases synaptic levels of serotonin and norepinephrinePrimarily increases synaptic levels of serotonin
Receptor Affinities Antagonism at muscarinic, histaminic, and α1-adrenergic receptorsLow affinity for muscarinic, histaminic, and adrenergic receptors

Efficacy in Preclinical Models of Depression and Anxiety

The antidepressant and anxiolytic potential of these compounds is typically evaluated in a battery of rodent behavioral tests. The Forced Swim Test (FST) and Tail Suspension Test (TST) are common models of behavioral despair, while the Novelty-Suppressed Feeding (NSF) test assesses anxiety-like behavior.

In the Forced Swim Test , both imipramine and SSRIs have been shown to reduce immobility time, indicative of an antidepressant-like effect.[4][5] Similarly, in the Tail Suspension Test , both classes of drugs decrease the duration of immobility in mice. The Novelty-Suppressed Feeding test reveals that chronic, but not acute, administration of both imipramine and SSRIs reduces the latency to feed in a novel environment, suggesting anxiolytic effects that align with the delayed therapeutic onset observed in humans.

Table 2: Comparative Efficacy in Behavioral Models

Behavioral TestImipramineSSRIs (e.g., Fluoxetine)Effect
Forced Swim Test 15 mg/kg20 mg/kgDecreased immobility time
Tail Suspension Test 30 mg/kg10 mg/kgDecreased immobility time
Novelty-Suppressed Feeding Chronic administrationChronic administrationDecreased latency to feed

Neurochemical Effects: Impact on Synaptic Monoamines

Microdialysis studies in preclinical models allow for the direct measurement of extracellular neurotransmitter levels. As expected from their mechanisms of action, both imipramine and SSRIs increase synaptic serotonin levels. However, imipramine also produces a significant elevation in norepinephrine levels, a key differentiator from the SSRI class.

Table 3: Effects on Extracellular Neurotransmitter Levels

NeurotransmitterImipramineSSRIs (e.g., Fluoxetine)
Serotonin (5-HT) IncreasedIncreased
Norepinephrine (NE) IncreasedNo significant change

Downstream Signaling Pathways: Converging on Plasticity

The therapeutic effects of both TCAs and SSRIs are believed to extend beyond simple reuptake inhibition, involving long-term adaptations in neuronal signaling cascades that promote neuroplasticity. Two key players in this process are the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF).

Both imipramine and fluoxetine have been shown to increase the phosphorylation and activation of CREB. Activated CREB, in turn, promotes the transcription of genes involved in neuronal survival and plasticity, most notably BDNF. The subsequent increase in BDNF signaling through its receptor, TrkB, is thought to be a crucial downstream mechanism for the therapeutic actions of both classes of antidepressants.

Antidepressant-Induced Signaling Pathway cluster_0 TCA (Imipramine) cluster_1 SSRI (Fluoxetine) TCA Imipramine SERT SERT TCA->SERT inhibits NET NET TCA->NET inhibits SSRI Fluoxetine SSRI->SERT inhibits Serotonin ↑ Synaptic Serotonin SERT->Serotonin Norepinephrine ↑ Synaptic Norepinephrine NET->Norepinephrine GPCR G-Protein Coupled Receptors Serotonin->GPCR Norepinephrine->GPCR AC Adenylate Cyclase GPCR->AC ERK ERK/MAPK Pathway GPCR->ERK activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB ERK->CREB BDNF BDNF Expression CREB->BDNF Plasticity Neuroplasticity & Therapeutic Effects BDNF->Plasticity

Caption: Downstream signaling cascade for TCAs and SSRIs.

Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant efficacy.

  • Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the rodent from touching the bottom or escaping.

  • Procedure: Mice or rats are placed individually into the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

  • Drug Administration: Test compounds (e.g., imipramine, fluoxetine) or vehicle are administered intraperitoneally (i.p.) at specified times before the test (e.g., 30, 60 minutes).

  • Endpoint: A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Forced Swim Test Workflow cluster_0 Preparation cluster_1 Testing cluster_2 Analysis A1 Prepare cylindrical tank with 15 cm of water (23-25°C) B1 Place rodent in the tank for a 6-minute session A1->B1 A2 Administer drug (e.g., Imipramine, Fluoxetine) or vehicle i.p. A2->B1 B2 Record behavior, specifically the last 4 minutes C1 Measure the total duration of immobility B2->C1 C2 Compare immobility time between drug-treated and vehicle groups C1->C2

Caption: Workflow for the Forced Swim Test.
Tail Suspension Test (TST)

The TST is another common screening tool for antidepressants, primarily used in mice.

  • Apparatus: A horizontal bar is elevated approximately 50-60 cm from the floor.

  • Procedure: Mice are suspended by their tails from the bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail. The duration of the test is typically 6 minutes.

  • Drug Administration: Test compounds or vehicle are administered prior to the test.

  • Endpoint: The total time the mouse remains immobile is recorded. A decrease in immobility time suggests an antidepressant effect.

Novelty-Suppressed Feeding (NSF) Test

The NSF test is sensitive to chronic antidepressant treatment and is considered a model of anxiety-like behavior.

  • Apparatus: A novel, brightly lit open field arena (e.g., 50x50 cm). A single food pellet is placed in the center of the arena.

  • Procedure: Rodents are food-deprived for 24 hours prior to the test. The animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a set period (e.g., 10-15 minutes).

  • Drug Administration: This test is typically performed after chronic drug administration (e.g., 21 days).

  • Endpoint: A reduction in the latency to eat is interpreted as an anxiolytic and antidepressant-like effect.

Conclusion

While direct preclinical comparisons are limited, the available evidence suggests that this compound, likely acting through its conversion to imipramine, functions as a non-selective serotonin and norepinephrine reuptake inhibitor. This contrasts with the selective action of SSRIs on the serotonin system. Both classes of drugs demonstrate efficacy in standard preclinical models of depression and anxiety and appear to converge on common downstream signaling pathways that enhance neuroplasticity, such as the CREB and BDNF systems. The broader neurochemical profile of imipramine may contribute to a different spectrum of efficacy and side effects compared to the more targeted action of SSRIs. Further preclinical studies directly investigating this compound are warranted to fully elucidate its pharmacological and behavioral profile in comparison to modern antidepressants.

References

Faster Onset of Action: A Comparative Analysis of Imipramine N-oxide and Imipramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the onset of action between imipramine N-oxide and its parent compound, imipramine, supported by available experimental data. While direct, modern clinical trials comparing the two are scarce, preclinical data and pharmacokinetic principles suggest a potential advantage for this compound in achieving a more rapid therapeutic effect.

Executive Summary

Imipramine is a well-established tricyclic antidepressant with a recognized delay in the onset of its therapeutic effects.[1][2][3] Its metabolite, this compound, has been investigated as an antidepressant and is suggested to be a prodrug of imipramine.[4] Preclinical evidence indicates that this compound is rapidly absorbed and distributed to the brain, potentially leading to a faster attainment of therapeutic concentrations of active metabolites compared to the administration of imipramine itself, which undergoes significant first-pass metabolism.[1]

Pharmacokinetic Profile: A Tale of Two Compounds

A faster onset of action is often linked to how quickly a drug reaches its target in the body. The available data, primarily from preclinical studies, suggests a difference in the pharmacokinetic profiles of this compound and imipramine.

ParameterThis compoundImipramineSource(s)
Time to Peak Concentration (Tmax) ~45 minutes (in rats, brain and blood)2-6 hours (in humans, plasma)
Metabolism Converted to imipramine and desipramineMetabolized by CYP1A2, CYP3A4, CYP2C19 to desipramine (active metabolite) and other metabolites. Subject to first-pass metabolism.
Active Moieties Imipramine, DesipramineImipramine, Desipramine

Note: The Tmax for this compound is based on a study in rats and may not directly translate to humans. However, it suggests a more rapid absorption and distribution compared to imipramine. The significant first-pass metabolism of imipramine can contribute to its delayed peak plasma concentration.

Proposed Mechanism for Faster Onset with this compound

The potential for a faster onset of action with this compound can be attributed to its metabolic pathway. By bypassing the initial, rate-limiting steps of imipramine's metabolism, this compound may deliver the active therapeutic agents—imipramine and its active metabolite, desipramine—to the systemic circulation and, consequently, the brain more rapidly.

Experimental Workflow: Investigating Metabolism

A typical in vitro experiment to study the metabolism of these compounds would involve incubating them with liver microsomes and analyzing the formation of metabolites over time.

cluster_incubation Incubation cluster_analysis Analysis Imipramine Imipramine Liver_Microsomes Liver Microsomes (Source of CYP enzymes) Imipramine->Liver_Microsomes Imipramine_N_oxide This compound Imipramine_N_oxide->Liver_Microsomes HPLC HPLC Analysis Liver_Microsomes->HPLC Sample collection at time points Metabolite_Quantification Metabolite Quantification HPLC->Metabolite_Quantification

Caption: In vitro metabolism experimental workflow.

Signaling Pathway of Imipramine and its Metabolites

Imipramine and its primary active metabolite, desipramine, exert their antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft. This leads to an increased concentration of these neurotransmitters, which is believed to be the primary mechanism of their therapeutic action.

cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron SERT Serotonin Transporter (SERT) Presynaptic_Neuron->SERT Release NET Norepinephrine Transporter (NET) Presynaptic_Neuron->NET Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Vesicle Synaptic Vesicle (Serotonin/Norepinephrine) SERT->Presynaptic_Neuron Reuptake Receptors Postsynaptic Receptors SERT->Receptors Increased Neurotransmitter Availability NET->Presynaptic_Neuron Reuptake NET->Receptors Increased Neurotransmitter Availability Imipramine_Metabolites Imipramine & Desipramine Imipramine_Metabolites->SERT Inhibition Imipramine_Metabolites->NET Inhibition

Caption: Mechanism of action of imipramine and desipramine.

Experimental Protocols

In Vitro Metabolism Assay

Objective: To determine the rate of conversion of this compound to imipramine and desipramine, and the metabolism of imipramine by liver microsomes.

Materials:

  • Rat or human liver microsomes

  • Imipramine hydrochloride

  • This compound

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate (imipramine or this compound).

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using HPLC to quantify the concentrations of the parent drug and its metabolites.

  • Calculate the rate of metabolite formation.

Forced Swim Test (Animal Model of Depression)

Objective: To assess the antidepressant-like effects of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder. A shorter duration of immobility is indicative of an antidepressant effect.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Cylindrical container (45 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm

  • Test compounds (imipramine, this compound) and vehicle control

  • Video recording and analysis software

Procedure:

  • Pre-test session (Day 1): Place each rat individually into the swim cylinder for a 15-minute period. This is to induce a state of behavioral despair.

  • Remove the rats, dry them, and return them to their home cages.

  • Drug administration: Administer the test compounds or vehicle control intraperitoneally (i.p.) at specific time points before the test session (e.g., 24, 5, and 1 hour before the test).

  • Test session (Day 2): Place the rats back into the swim cylinder for a 5-minute test session.

  • Record the entire session on video.

  • Score the duration of immobility (defined as the time the rat floats motionless or makes only small movements to keep its head above water).

  • Compare the immobility times between the different treatment groups.

Conclusion

The available, albeit limited, evidence suggests that this compound may offer a faster onset of antidepressant action compared to imipramine. This is likely due to its rapid absorption and conversion to the active moieties, imipramine and desipramine, thereby bypassing the slower absorption and first-pass metabolism of the parent drug. However, it is crucial to note the absence of direct comparative clinical trials in humans. Further research, including well-designed randomized controlled trials, is necessary to definitively establish the clinical advantages of this compound in terms of speed of onset and overall efficacy in the treatment of depression.

References

A Guide to the Statistical Analysis of Comparative Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the statistical analysis plan (SAP) for a typical comparative bioequivalence (BE) study. It is intended to offer an objective comparison of methodologies and present the necessary experimental and statistical components for assessing the bioequivalence of a test drug product against a reference product.

Introduction to Bioequivalence Studies

Bioequivalence studies are a critical component in the approval of generic drugs. They aim to demonstrate that a new (test) drug formulation has the same rate and extent of absorption as an established (reference) drug.[1][2] The statistical analysis of data from these studies is fundamental to the regulatory decision-making process. The primary pharmacokinetic (PK) parameters of interest are the Area Under the plasma concentration-time Curve (AUC) and the Maximum Plasma Concentration (Cmax).[3][4]

Experimental Design and Protocols

The most common design for a bioequivalence study is the crossover design, which minimizes the impact of inter-subject variability.[1]

Experimental Workflow:

A standard two-sequence, two-period (2x2) crossover design is often employed. In this design, healthy volunteers are randomly assigned to one of two sequences. In one sequence, subjects receive the test product in the first period and the reference product in the second, with a washout period in between. In the other sequence, the order of product administration is reversed. For highly variable drugs, a replicated crossover design may be necessary.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis s1 Subject Screening s2 Informed Consent s1->s2 s3 Enrollment (N Subjects) s2->s3 rand Randomization s3->rand g1p1 Group 1: Administer Test Drug rand->g1p1 Sequence 1 g2p1 Group 2: Administer Reference Drug rand->g2p1 Sequence 2 pk1 PK Sampling g1p1->pk1 g2p1->pk1 wash Sufficient duration to eliminate the drug pk1->wash g1p2 Group 1: Administer Reference Drug wash->g1p2 g2p2 Group 2: Administer Test Drug wash->g2p2 pk2 PK Sampling g1p2->pk2 g2p2->pk2 bio Bioanalysis of Samples pk2->bio pk_param PK Parameter Calculation (AUC, Cmax) bio->pk_param stat Statistical Analysis pk_param->stat

Experimental workflow for a 2x2 crossover bioequivalence study.

Statistical Methodologies

The assessment of bioequivalence is primarily based on the principle of Average Bioequivalence (ABE). However, for certain drug products, Population Bioequivalence (PBE) and Individual Bioequivalence (IBE) may also be considered.

Methodology Focus Typical Application
Average Bioequivalence (ABE) Compares the population means of the pharmacokinetic parameters.The standard approach for most bioequivalence studies.
Population Bioequivalence (PBE) Considers both the mean and variance of the PK parameters.May be used for certain in vitro BE studies.
Individual Bioequivalence (IBE) Compares the mean and variance within individual subjects.Often requires a replicated crossover design.

Data Presentation and Analysis

All quantitative data from the study should be summarized for clear comparison. The primary pharmacokinetic parameters, AUC and Cmax, are log-transformed prior to statistical analysis.

Table 1: Summary of Pharmacokinetic Parameters (Log-Transformed Data)

Parameter Formulation N Geometric Mean 90% Confidence Interval Intra-Subject CV (%)
AUC (0-t) Test34Value(Lower, Upper)Value
Reference34Value
Cmax Test34Value(Lower, Upper)Value
Reference34Value

Note: Values in this table are placeholders and would be populated with data from the study.

The statistical analysis is typically performed using an Analysis of Variance (ANOVA) model. The model should account for sequence, period, formulation (treatment), and subject within sequence effects.

Hypothesis Testing and Acceptance Criteria

The statistical approach to determine bioequivalence involves testing two one-sided null hypotheses.

The Two One-Sided Tests (TOST) Procedure:

The core of the bioequivalence assessment lies in determining if the 90% confidence interval for the ratio of the geometric means of the test and reference products for both AUC and Cmax falls within the acceptance range of 80.00% to 125.00%.

G start Start: Statistical Analysis of PK Parameters calc_ci Calculate 90% Confidence Interval (CI) for the ratio of geometric means (Test/Reference) for AUC and Cmax start->calc_ci check_ci Is the 90% CI for both AUC and Cmax completely within the 80.00% to 125.00% range? calc_ci->check_ci be_conclusion Conclusion: Bioequivalence is established check_ci->be_conclusion Yes not_be_conclusion Conclusion: Bioequivalence is not established check_ci->not_be_conclusion No

Logical relationship for bioequivalence assessment.

References

Safety Operating Guide

Proper Disposal of Imipramine N-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Imipramine N-oxide, a metabolite of the tricyclic antidepressant Imipramine. This procedure is designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.

Hazard Identification and Assessment

Before disposal, it is critical to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), the compound presents specific risks that dictate its disposal route.

  • Acute Oral Toxicity: this compound is classified as harmful if swallowed[1][2].

  • Environmental Hazard: The substance is categorized as very toxic to aquatic life, with long-lasting effects[1].

This environmental toxicity is a primary driver for its classification as a hazardous waste. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to significant ecological harm as sewage treatment systems may not effectively remove such chemicals[3]. All research laboratories must implement proper pharmaceutical waste disposal procedures to prevent environmental contamination[4].

Table 1: Hazard Summary for this compound

Hazard Classification GHS Code Description Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Acute Aquatic Toxicity Category 1 H400: Very toxic to aquatic life

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | |

Pre-Disposal and Segregation Protocol

Proper segregation and handling of chemical waste are fundamental to laboratory safety and regulatory compliance.

Methodology:

  • Do Not Mix: Keep this compound waste separate from other waste streams. Do not mix it with non-hazardous waste or other chemical wastes unless explicitly permitted by your institution's waste management plan.

  • Use Original or Approved Containers: Whenever possible, store waste this compound in its original container. If not feasible, use a compatible, properly sealed, and clearly labeled waste container. The container must be in good condition and not leaking.

  • Labeling: Label the waste container clearly. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

    • Accumulation start date

  • Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials. This area should be well-ventilated. Keep the container tightly closed.

Official Disposal Procedure

The disposal of this compound must be handled as regulated hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste through the Resource Conservation and Recovery Act (RCRA).

Step-by-Step Disposal Plan:

  • Consult Institutional Policy: Your first step is to consult your organization's Environmental Health and Safety (EHS) office for specific procedures. EHS professionals can confirm the waste classification and guide you through the institution's disposal process.

  • Arrange for Professional Disposal: The mandated disposal method for this compound is through an approved and licensed hazardous waste disposal company. Your EHS office will typically manage this process.

  • Waste Pickup: An environmental professional will collect the segregated and labeled waste for transport to a permitted treatment, storage, and disposal facility (TSDF).

  • Incineration: The most common and required treatment for pharmaceutical waste of this nature is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation: Maintain all records related to the waste disposal, including manifests and certificates of destruction provided by the disposal vendor. These records are essential for regulatory compliance and are often required to be kept for a minimum of three years.

Crucial Prohibitions:

  • DO NOT dispose of this compound down the sink or drain.

  • DO NOT discard this compound in the regular solid waste trash.

  • DO NOT mix with other waste unless directed by your EHS department.

Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated check_sds Consult Safety Data Sheet (SDS) start->check_sds identify_hazards Identify Hazards: - H302: Harmful if Swallowed - H410: Very Toxic to Aquatic Life check_sds->identify_hazards is_hazardous Is the waste hazardous? identify_hazards->is_hazardous non_hazardous_path Non-Hazardous Waste Protocol (Not Applicable) is_hazardous->non_hazardous_path No hazardous_path Segregate and Label as 'Hazardous Waste' is_hazardous->hazardous_path Yes contact_ehs Contact Institutional EHS Office for Guidance hazardous_path->contact_ehs schedule_pickup Arrange Pickup by Approved Waste Vendor contact_ehs->schedule_pickup end End: Waste Disposed via Regulated Incineration schedule_pickup->end

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imipramine N-oxide
Reactant of Route 2
Reactant of Route 2
Imipramine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.